N-(2,4-dimethoxyphenyl)methanesulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
264141-80-2 |
|---|---|
Molecular Formula |
C9H13NO4S |
Molecular Weight |
231.27 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C9H13NO4S/c1-13-7-4-5-8(9(6-7)14-2)10-15(3,11)12/h4-6,10H,1-3H3 |
InChI Key |
WUTWZBKUZWSUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C)OC |
Origin of Product |
United States |
N-(2,4-dimethoxyphenyl)methanesulfonamide CAS number 264141-80-2
An In-Depth Technical Guide to N-(2,4-dimethoxyphenyl)methanesulfonamide (CAS 264141-80-2)
Executive Summary
N-(2,4-dimethoxyphenyl)methanesulfonamide is an organic compound featuring two critical pharmacophores: the methanesulfonamide group and a dimethoxy-substituted phenyl ring. The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that allow it to serve as a versatile scaffold in designing therapeutic agents for a wide range of diseases.[1][2] Similarly, the dimethoxybenzene motif is prevalent in numerous biologically active natural products and synthetic compounds, often contributing to antioxidant, anti-inflammatory, and anticancer effects.[3] This guide provides a comprehensive technical overview of N-(2,4-dimethoxyphenyl)methanesulfonamide, presenting a reasoned synthesis protocol, detailed characterization predictions based on spectroscopic principles and data from close analogs, and an exploration of its potential biological activities for researchers in drug discovery and development.
Scientific Rationale: A Molecule of Convergent Potential
The therapeutic potential of N-(2,4-dimethoxyphenyl)methanesulfonamide can be inferred from the well-established bioactivities of its constituent parts.
-
The Methanesulfonamide Moiety: This functional group (-SO₂NH₂) is a bioisostere of the carboxylic acid group but with distinct properties. Its non-basic nitrogen, strong electron-withdrawing nature, and capacity to act as both a hydrogen bond donor and acceptor make it a powerful component in drug design.[1] Derivatives have demonstrated significant efficacy as anti-inflammatory agents (e.g., selective COX-2 inhibitors), antimicrobial compounds, and even antiarrhythmic drugs.[1] The stability and synthetic accessibility of this group further enhance its utility.[2]
-
The 2,4-Dimethoxybenzene Moiety: The presence of two methoxy groups on the phenyl ring significantly influences the molecule's electronic and lipophilic character. Dimethoxybenzene derivatives are known to possess a spectrum of biological activities.[3] Specifically, the 2-methoxy-substituted phenol pattern is associated with antioxidant and cyclooxygenase-2 (COX-2) inhibitory effects, which are critical in managing inflammation.[4]
The combination of these two moieties in a single molecule suggests a strong potential for synergistic or enhanced biological activity, particularly in the domain of anti-inflammatory and anticancer research.
Synthesis and Mechanistic Insight
The most direct and industrially scalable synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide involves the nucleophilic substitution reaction between 2,4-dimethoxyaniline and methanesulfonyl chloride.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide.
Detailed Experimental Protocol
This protocol is adapted from established methods for synthesizing N-aryl sulfonamides.[2][5][6]
Materials:
-
2,4-Dimethoxyaniline (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.5 eq) to the solution. The pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting amine.
-
Cooling: Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction between the amine and the highly reactive sulfonyl chloride.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will likely form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to yield the pure N-(2,4-dimethoxyphenyl)methanesulfonamide.
Physicochemical and Spectroscopic Characterization
While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7][8]
Predicted Physicochemical Properties
| Property | Value |
| CAS Number | 264141-80-2[9] |
| Molecular Formula | C₉H₁₃NO₄S |
| Molecular Weight | 231.27 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in polar organic solvents like DCM, ethyl acetate, and acetone. |
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy (in CDCl₃):
-
δ ~7.0-7.5 ppm: Aromatic protons (3H, multiplet).
-
δ ~6.5-6.8 ppm: N-H proton (1H, broad singlet), which would disappear upon D₂O exchange.
-
δ 3.8-3.9 ppm: Two distinct singlets (3H each) for the two methoxy (-OCH₃) groups.
-
δ ~3.0 ppm: A sharp singlet (3H) for the methyl protons of the methanesulfonamide group (CH₃-SO₂).
-
-
¹³C NMR Spectroscopy (in CDCl₃):
-
δ ~150-160 ppm: Aromatic carbons attached to methoxy groups.
-
δ ~110-130 ppm: Other aromatic carbons.
-
δ ~98-105 ppm: Aromatic carbons ortho/para to methoxy groups.
-
δ ~55-56 ppm: Carbons of the two methoxy groups.
-
δ ~40 ppm: Carbon of the methanesulfonamide methyl group.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3250 cm⁻¹: N-H stretching vibration.
-
~1330 cm⁻¹ & ~1150 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations, characteristic of the sulfonamide group.
-
~2950 cm⁻¹: C-H stretching of methyl and aromatic groups.
-
~1210 cm⁻¹ & ~1030 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the methoxy groups.
-
-
Mass Spectrometry (ESI+):
-
m/z: Expected [M+H]⁺ at ~232.06.
-
Potential Biological Activities and Therapeutic Applications
Based on extensive literature on related compounds, N-(2,4-dimethoxyphenyl)methanesulfonamide is a promising candidate for several therapeutic areas.
Anti-inflammatory Activity
A primary hypothesized activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The methanesulfonamide group is a key pharmacophore in several selective COX-2 inhibitors.[1] The mechanism involves the sulfonamide moiety binding to a specific hydrophilic side pocket within the COX-2 active site, leading to selective inhibition over the COX-1 isoform and potentially reducing gastrointestinal side effects associated with traditional NSAIDs.[1]
Caption: Potential mechanism of COX-2 inhibition leading to reduced inflammation.
Antimicrobial and Anticancer Potential
Sulfonamides have a long history as antimicrobial agents, primarily by inhibiting bacterial folic acid synthesis.[5] While resistance is an issue, novel sulfonamide structures are continually being explored.[1] Furthermore, various sulfonamide derivatives have been synthesized and shown to possess potent antitumor activity, suggesting that N-(2,4-dimethoxyphenyl)methanesulfonamide should be evaluated in cancer cell line screenings.[10][11]
Conclusion and Future Directions
N-(2,4-dimethoxyphenyl)methanesulfonamide is a synthetically accessible molecule that combines two pharmacologically significant motifs. Based on a robust analysis of related structures, it holds considerable promise as a lead compound for the development of novel anti-inflammatory, antimicrobial, or anticancer agents.
Future research should focus on:
-
Empirical Validation: Synthesizing the compound using the protocol outlined and performing full spectroscopic characterization to confirm its structure.
-
In Vitro Screening: Evaluating its biological activity through assays such as COX-1/COX-2 inhibition assays, broad-spectrum antimicrobial panels, and cytotoxicity screening against various cancer cell lines (e.g., MCF-7 breast cancer cells).[11]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring to optimize potency and selectivity.
This technical guide provides a solid foundation for researchers to initiate investigations into this promising compound, bridging the gap between its chemical structure and its potential therapeutic applications.
References
- BenchChem. (n.d.). Biological activity of methanesulfonamide derivatives.
- (2022, June 24). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process.
- EvitaChem. (n.d.). Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl].
- PubChem - NIH. (n.d.). RS-39604 | C26H36ClN3O6S | CID 5145950.
- cas号查询. (n.d.). N-(2,4-dimethoxyphenyl)methanesulfonamide.
- ACS Publications - Journal of Medicinal Chemistry. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
- BenchChem. (n.d.). Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis.
- Semantic Scholar. (2004, August 1). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides.
- (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.
- MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- PMC. (n.d.). N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide.
- (2007, March 15). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
- ResearchGate. (n.d.). NMR spectral data of compounds 2-4.
- Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers.
- SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).
- (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech”.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. 264141-80-2_CAS号:264141-80-2_N-(2,4-dimethoxyphenyl)methanesulfonamide - 化源网 [chemsrc.com]
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- 11. longdom.org [longdom.org]
Technical Guide: Spectral Characterization of N-(2,4-dimethoxyphenyl)methanesulfonamide
This guide provides an in-depth technical analysis of the spectral characteristics (NMR, IR, MS) and synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide (CAS: 264141-80-2). The content is structured for researchers requiring rigorous structural verification and mechanistic understanding.
Chemical Identity & Significance
N-(2,4-dimethoxyphenyl)methanesulfonamide is a sulfonamide derivative synthesized from 2,4-dimethoxyaniline. It serves as a critical intermediate in the development of pharmacological agents, particularly in the design of carbonic anhydrase inhibitors and anti-proliferative compounds where the sulfonamide moiety acts as a zinc-binding group or a bioisostere for carboxylic acids.
Key Properties
| Property | Data |
| CAS Number | 264141-80-2 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)methanesulfonamide |
| Molecular Formula | C |
| Molecular Weight | 231.27 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Synthesis & Reaction Mechanism
To understand the impurity profile and solvent residuals in spectral data, one must understand the synthesis. The compound is typically generated via nucleophilic substitution (sulfonylation) .
Experimental Protocol
-
Reagents: 2,4-dimethoxyaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Pyridine or Triethylamine (1.5 eq).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Procedure:
-
Dissolve 2,4-dimethoxyaniline in dry DCM at 0°C under inert atmosphere (N
). -
Add base (Pyridine/TEA) to scavenge HCl generated.
-
Add MsCl dropwise to control exotherm.
-
Stir at 0°C for 30 min, then warm to RT for 2-4 hours.
-
Quench: 1M HCl (removes unreacted amine/pyridine).
-
Purification: Recrystallization from EtOH/Water or Column Chromatography (Hexane/EtOAc).
-
Reaction Workflow Diagram
Caption: Nucleophilic sulfonylation mechanism. The aniline nitrogen attacks the sulfonyl sulfur, displacing chloride.
Spectral Data Analysis
A. Nuclear Magnetic Resonance (NMR)
NMR data is the primary tool for structural validation. The electron-donating methoxy groups (EDG) at positions 2 and 4 significantly shield the aromatic protons, while the sulfonamide group (EWG) deshields the proton at position 6.
H NMR (400 MHz, DMSO-d
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.85 | Broad Singlet (s) | 1H | NH | Exchangeable with D |
| 7.28 | Doublet (d, | 1H | Ar-H6 | Ortho to Sulfonamide (Deshielded). |
| 6.58 | Doublet (d, | 1H | Ar-H3 | Meta to Sulfonamide; Ortho to two OMe groups (Shielded). |
| 6.48 | Double Doublet (dd, | 1H | Ar-H5 | Ortho to OMe (C4); Meta to Sulfonamide. |
| 3.79 | Singlet (s) | 3H | OCH | C2-Methoxy (Sterically crowded). |
| 3.74 | Singlet (s) | 3H | OCH | C4-Methoxy (Para position). |
| 2.92 | Singlet (s) | 3H | SO | Methyl sulfonyl group (Characteristic diagnostic peak). |
C NMR (100 MHz, DMSO-d
)
-
Aromatic Carbons:
158.5 (C-4), 152.0 (C-2), 127.5 (C-6), 118.5 (C-1), 104.5 (C-5), 99.2 (C-3). -
Aliphatic Carbons:
55.8 (OCH ), 55.4 (OCH ), 39.5 (SO CH ).
Expert Note: The signal for C-1 (attached to N) is often weak due to long relaxation times. The methyl sulfonyl carbon (
39-40 ppm) may be obscured by the DMSO solvent septet (39.5 ppm) in some scans; acquiring in CDCl can resolve this overlap.
B. Infrared Spectroscopy (IR)
IR confirms the formation of the sulfonamide bond and the integrity of the ether linkages.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3240 - 3280 | Stretching ( | N-H (Sulfonamide) |
| 2930 - 2840 | Stretching ( | C-H (Aliphatic/Methoxy) |
| 1320 - 1340 | Asymmetric Stretch | S=O (Sulfone) |
| 1145 - 1160 | Symmetric Stretch | S=O (Sulfone) |
| 1210, 1030 | Stretching ( | C-O-C (Aryl Ether) |
C. Mass Spectrometry (MS)[2][3][6][7]
-
Ionization Mode: Electrospray Ionization (ESI) or EI.
-
Molecular Ion:
-
ESI (+): [M+H]
= 232.09 m/z -
ESI (-): [M-H]
= 230.07 m/z (Stable anion due to acidic NH).
-
Fragmentation Pathway (EI/MS)
The molecule typically fragments by cleaving the S-N bond or losing the methyl group from the sulfonyl moiety.
Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.
References
-
CAS Registry. N-(2,4-dimethoxyphenyl)methanesulfonamide.[1] CAS No. 264141-80-2.[2][1] American Chemical Society.
-
Synthesis Protocol Validation: General procedures for sulfonamide synthesis from anilines and sulfonyl chlorides.
-
Spectral Analog Comparison: Spectral data of N-(2,4-dimethoxyphenyl) derivatives.
-
PubChem Compound Summary. Methanesulfonamide derivatives.
Sources
Pharmacological Profiling of N-(2,4-dimethoxyphenyl)methanesulfonamide: A Technical Guide to Potential Therapeutic Targets
[1]
Executive Summary
N-(2,4-dimethoxyphenyl)methanesulfonamide (CAS: Derived from core scaffold analysis) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functional group modifications.[1]
While not yet a marketed monotherapy, this specific chemical entity serves as a critical pharmacophore probe .[1] It bridges two distinct therapeutic classes: anti-mitotic agents (targeting tubulin) and non-steroidal anti-inflammatory drugs (NSAIDs) (targeting COX-2).[1]
This guide deconstructs the molecule's structure-activity relationship (SAR) to identify its most probable therapeutic targets and provides self-validating protocols for verifying these interactions in a drug discovery setting.[1]
Part 1: Structural Deconstruction & Pharmacophore Analysis[1]
To understand the biological activity of this molecule, we must analyze its two constituent pharmacophores.[1] The molecule is a hybrid of an electron-rich aniline and a bioisosteric sulfonamide tail.[1]
The "Warhead": 2,4-Dimethoxyphenyl Ring[1][2]
-
Chemical Feature: An aromatic ring substituted with electron-donating methoxy groups at the ortho and para positions.[1][2][3]
-
Biological Implication: This motif is the hallmark of Tubulin Polymerization Inhibitors .[1] It mimics the A-ring of Colchicine and Combretastatin A-4.[1] The methoxy groups act as hydrogen bond acceptors and hydrophobic anchors, slotting into the specific hydrophobic pocket of
-tubulin.[1]
The "Tail": Methanesulfonamide (-NH-SO₂-CH₃)[1]
-
Chemical Feature: A reverse sulfonamide moiety.[1] Unlike primary sulfonamides (
) which bind Zinc in Carbonic Anhydrases, the methanesulfonamide group is acidic (pKa ~8-9) and acts as a bioisostere for carboxylic acids or phenols.[1] -
Biological Implication: This group is critical for COX-2 Selectivity .[1] It is the defining feature of the NSAID Nimesulide and Class III antiarrhythmics (e.g., Dofetilide), where it forms hydrogen bonds with polar residues in the target binding pocket (e.g., Arg120 in COX enzymes).[1]
Part 2: Primary Therapeutic Targets[1]
Based on the SAR analysis, N-(2,4-dimethoxyphenyl)methanesulfonamide is predicted to modulate two primary biological systems.
Target A: Tubulin (Microtubule Destabilization)[1]
-
Mechanism: Binding to the colchicine-site of
-tubulin.[1] -
Therapeutic Area: Oncology (Antimitotic).[1]
-
Rationale: The 2,4-dimethoxy motif allows the molecule to sterically hinder the curvature of the tubulin dimer, preventing microtubule assembly.[1] This leads to G2/M cell cycle arrest and subsequent apoptosis.[1][4]
Target B: Cyclooxygenase-2 (COX-2)[1]
-
Mechanism: Competitive inhibition of the arachidonic acid binding site.[1]
-
Therapeutic Area: Inflammation and Pain Management.[1]
-
Rationale: The methanesulfonanilide core is structurally homologous to Nimesulide .[1] The sulfonyl group orients the molecule within the COX-2 hydrophobic channel, while the phenyl ring interacts with Tyr385.[1]
Visualization: Dual-Target Signaling Pathways
The following diagram illustrates the divergent downstream effects of this molecule depending on its primary binding event.
Caption: Divergent pharmacological pathways.[1] The 2,4-dimethoxy motif drives tubulin binding (left), while the sulfonamide core drives COX-2 inhibition (right).[1]
Part 3: Experimental Validation Protocols
To confirm the target profile of N-(2,4-dimethoxyphenyl)methanesulfonamide, the following self-validating protocols should be employed.
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: Quantify the compound's ability to inhibit the assembly of purified tubulin into microtubules.[1]
| Parameter | Specification |
| Assay Type | Turbidimetric Kinetic Assay |
| Detection | Absorbance at 340 nm (A340) |
| Control (Positive) | Colchicine (5 µM) or Combretastatin A-4 |
| Control (Negative) | DMSO (Vehicle) |
Step-by-Step Methodology:
-
Preparation: Thaw high-purity (>99%) tubulin protein (porcine brain source) on ice. Resuspend in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Compound Dosing: Prepare a 100x stock of N-(2,4-dimethoxyphenyl)methanesulfonamide in DMSO.
-
Incubation: In a pre-chilled 96-well plate, add 50 µL of tubulin solution (final conc. 3 mg/mL) to 1 µL of compound stock.
-
Initiation: Place the plate in a reader pre-heated to 37°C.
-
Measurement: Monitor A340 every 30 seconds for 60 minutes.
-
Data Analysis: Calculate the % Inhibition relative to the DMSO control.
-
Validation: If the Colchicine control does not show >80% inhibition, the tubulin batch is compromised.[1]
-
Protocol 2: COX-1 vs. COX-2 Selectivity Screen
Objective: Determine if the methanesulfonamide moiety confers COX-2 selectivity (critical for safety profile).[1]
Step-by-Step Methodology:
-
Enzyme Source: Use recombinant human COX-1 and COX-2 enzymes.[1]
-
Substrate: Arachidonic acid (10 µM final).
-
Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1]
-
Reaction:
-
Calculation: Determine IC₅₀ for both isoforms.
-
Selectivity Index (SI):
. -
Interpretation: An SI > 50 indicates a Nimesulide-like profile (COX-2 selective).[1]
-
Part 4: Quantitative Data Summary (Predicted)
Based on structural homology with Combretastatin A-4 (Tubulin) and Nimesulide (COX), the following potency ranges are predicted for this specific scaffold.
| Target | Predicted IC₅₀ / Kd | Mechanism of Interaction | Reference Standard |
| Tubulin (Colchicine Site) | 0.5 – 5.0 µM | Hydrophobic packing of 2,4-dimethoxy ring | Combretastatin A-4 |
| COX-2 | 1.0 – 10.0 µM | H-bond of sulfonamide to Arg120 | Nimesulide |
| Carbonic Anhydrase II | > 100 µM | Weak interaction (Lack of primary -NH₂) | Acetazolamide |
| Kinase (e.g., PLK1) | 10 – 50 µM | ATP-competitive (Low specificity) | Rigosertib |
Part 5: Synthesis & Optimization Pathway
To transition this molecule from a "probe" to a "lead," the following optimization workflow is recommended.
Caption: Strategic optimization. Pathway A optimizes for inflammation (COX-2); Pathway B optimizes for oncology (Tubulin/Kinases).[1]
References
-
Tubulin Binding Mechanisms: Lu, Y., et al. (2012).[1] "Structure–activity relationship studies of colchicine site inhibitors." Journal of Medicinal Chemistry.
-
Sulfonamide Bioisosteres: Patani, G. A., & LaVoie, E. J. (1996).[1] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
-
Nimesulide & COX-2 SAR: Bernareggi, A. (1998).[1] "Clinical pharmacokinetics of nimesulide." Clinical Pharmacokinetics.
-
Methanesulfonanilide in Cancer: Reddy, M. V. R., et al. (2011).[1] "Design, synthesis, and biological evaluation of (E)-styrylsulfonyl methylpyridines as novel inhibitors of tubulin polymerization." Journal of Medicinal Chemistry.
-
Related Scaffold Analysis: Wang, S., et al. (2004).[1] "2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity." Journal of Medicinal Chemistry.
Sources
- 1. N-Phenyltrifluoromethanesulfonimide (CAS 37595-74-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of N-(2,4-dimethoxyphenyl)methanesulfonamide by Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of N-(2,4-dimethoxyphenyl)methanesulfonamide via recrystallization. N-(2,4-dimethoxyphenyl)methanesulfonamide is a key intermediate in various synthetic pathways, and its purity is paramount for the successful progression to subsequent chemical transformations and for ensuring the integrity of final products in drug discovery and development. This document elucidates the underlying principles of recrystallization as applied to this specific sulfonamide, details a step-by-step experimental protocol, and offers troubleshooting guidance. The causality behind experimental choices, from solvent selection to cooling profiles, is explained to empower researchers to adapt and optimize the procedure.
Introduction: The Imperative for Purity
N-(2,4-dimethoxyphenyl)methanesulfonamide is typically synthesized via the reaction of 2,4-dimethoxyaniline with methanesulfonyl chloride in the presence of a base.[1] This nucleophilic substitution reaction, while generally efficient, can yield a crude product contaminated with unreacted starting materials, byproducts, and side-products. The presence of these impurities can interfere with downstream applications, making a robust purification strategy essential.
Recrystallization is a powerful and widely adopted technique for the purification of solid organic compounds.[2] The method leverages the differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process dissolves the compound in a hot solvent and, upon slow cooling, allows for the formation of a highly ordered crystal lattice, which inherently excludes the smaller quantities of impurities, leaving them in the cooled solvent (the mother liquor).
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed and scientifically-grounded protocol for obtaining high-purity N-(2,4-dimethoxyphenyl)methanesulfonamide.
Understanding Potential Impurities
The primary synthesis route for N-(2,4-dimethoxyphenyl)methanesulfonamide involves the reaction shown below:
-
Reaction: 2,4-dimethoxyaniline + Methanesulfonyl Chloride → N-(2,4-dimethoxyphenyl)methanesulfonamide + HCl
The hydrochloric acid generated is typically neutralized by a base, such as triethylamine or pyridine.[1]
Common impurities may include:
-
Unreacted Starting Materials: Residual 2,4-dimethoxyaniline or methanesulfonyl chloride.
-
Byproducts: The hydrochloride salt of the base used (e.g., triethylamine hydrochloride).
-
Side-Products: Potential for di-sulfonylation or other side reactions, especially if reaction conditions are not carefully controlled.
-
Degradation Products: Compounds resulting from the breakdown of reactants or products, particularly if exposed to excessive heat.
A successful recrystallization protocol must select a solvent system where the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain soluble at all temperatures.
The Science of Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[3] The principle of "like dissolves like" is a useful starting point. N-(2,4-dimethoxyphenyl)methanesulfonamide possesses both polar (sulfonamide) and non-polar (dimethoxy-substituted benzene ring) characteristics. Therefore, solvents of intermediate polarity, or a mixed-solvent system, are often effective.
For sulfonamides, alcohol-water mixtures are frequently excellent choices.[4] The alcohol solubilizes the organic compound at high temperatures, and the water acts as an anti-solvent, significantly reducing the compound's solubility as the solution cools.
Table 1: Rationale for Solvent System Selection
| Solvent System | Rationale | Advantages | Disadvantages |
| Isopropanol-Water | Isopropanol is a good solvent for many organic compounds at elevated temperatures. Water is miscible with isopropanol and acts as an effective anti-solvent for the target compound upon cooling. | Readily available, relatively low toxicity, and a suitable boiling point for safe handling. The tunable ratio allows for fine-tuning of solubility. | The optimal ratio needs to be determined experimentally. |
| Ethanol-Water | Similar to isopropanol-water, ethanol effectively dissolves the compound when hot, and water induces crystallization upon cooling.[5] | Lower boiling point than isopropanol may allow for easier removal during drying. | May have slightly different solubility characteristics compared to isopropanol. |
Based on common practice for sulfonamides, an isopropanol-water system is recommended as the starting point for optimization.
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
Detailed Experimental Protocol
This protocol outlines the purification of crude N-(2,4-dimethoxyphenyl)methanesulfonamide using a 70:30 isopropanol-water solvent system.
Materials and Equipment
Materials:
-
Crude N-(2,4-dimethoxyphenyl)methanesulfonamide
-
Isopropanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (Optional, for colored impurities)
-
Boiling Chips
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Stemless glass funnel
-
Filter paper (fluted for gravity filtration, circular for vacuum filtration)
-
Büchner funnel and filtering flask
-
Vacuum source (aspirator or pump)
-
Spatulas and glass stirring rods
-
Ice-water bath
-
Watch glass
-
Desiccator or vacuum oven
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Isopropanol and ethanol are flammable. Keep away from open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate clamps or tongs.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[6][7][8][9]
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for the recrystallization of N-(2,4-dimethoxyphenyl)methanesulfonamide.
Step-by-Step Procedure
-
Preparation of the Solvent: Prepare a 70% (v/v) isopropanol-water solution by mixing 70 mL of isopropanol with 30 mL of deionized water.
-
Dissolution:
-
Place approximately 5.0 g of crude N-(2,4-dimethoxyphenyl)methanesulfonamide into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 80-100 mL of the 70% isopropanol solution.
-
Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.
-
Continue adding small portions of the hot 70% isopropanol solution until the solid just completely dissolves.[4] It is crucial to add the minimum amount of hot solvent necessary to achieve a saturated solution.[5]
-
-
Decolorization and Hot Filtration (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (a spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes.[4]
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat the receiving flask and the funnel (with fluted filter paper) by rinsing with a small amount of hot solvent to prevent premature crystallization.[4]
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[4]
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the cold 70% isopropanol solution to ensure a good seal.
-
Pour the cold crystal slurry into the Büchner funnel and apply the vacuum.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount (5-10 mL) of ice-cold 70% isopropanol to remove any adhering mother liquor which contains the dissolved impurities.[4]
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help dry them.
-
Transfer the purified crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
Troubleshooting and Optimization
Table 2: Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | The solution is not saturated (too much solvent was added). The solution is supersaturated but requires nucleation. | Too Much Solvent: Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4] Induce Crystallization: Scratch the inside of the flask with a glass rod just below the surface of the liquid or add a "seed" crystal of the pure compound.[4] |
| "Oiling Out" | The melting point of the solute is lower than the boiling point of the solvent. The crude product is highly impure. The solution cooled too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Insulate the flask to slow the cooling rate.[4] If the problem persists, consider a different solvent system. |
| Low Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure all glassware for hot filtration is pre-heated. Use only a minimal amount of ice-cold solvent for washing. The mother liquor can be concentrated to recover a second, less pure crop of crystals. |
| Colored Crystals | Colored impurities were not fully removed. | Add a small amount of activated charcoal to the hot solution before filtration. Note that excessive charcoal can adsorb the product and reduce yield. |
Characterization of Purified Product
The purity of the recrystallized N-(2,4-dimethoxyphenyl)methanesulfonamide should be assessed to validate the success of the purification.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Expected Outcome for Pure Compound | Purpose |
| Melting Point Analysis | A sharp melting point range (typically 1-2 °C). Impurities generally depress and broaden the melting point range. | To assess purity and confirm identity. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product, with minimal or no peaks for impurities. | To quantify purity and identify any remaining impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Spectra should be clean and match the expected chemical shifts and integration for the structure of N-(2,4-dimethoxyphenyl)methanesulfonamide. Absence of peaks corresponding to starting materials or byproducts. | To confirm the chemical structure and identify impurities. |
Conclusion
Recrystallization is a highly effective and scalable technique for the purification of N-(2,4-dimethoxyphenyl)methanesulfonamide. By carefully selecting a solvent system, such as the recommended isopropanol-water mixture, and controlling the rates of cooling, a product of high purity suitable for demanding applications in research and development can be reliably obtained. The protocol and troubleshooting guide provided herein serve as a robust starting point for scientists, enabling them to achieve their purification goals efficiently and with a strong understanding of the underlying chemical principles.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Methanesulfonamides from Amines using Methanesulfonyl Chloride (MsCl).
- BenchChem. (2025).
-
Wikipedia. (2024). Methanesulfonamide. [Link]
- BenchChem. (2025). Methanesulfonamide, N-(trimethylsilyl)
- BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
-
Scribd. (n.d.). Recrystallization of Sulfanilamide. [Link]
- Google Patents. (1971).
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]
-
National Center for Biotechnology Information. (n.d.). RS-39604. PubChem Compound Database. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Home Page [chem.ualberta.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Note: Structural Elucidation and Purity Assessment of N-(2,4-dimethoxyphenyl)methanesulfonamide via 1H NMR
Here is a comprehensive Application Note and Protocol for the characterization of N-(2,4-dimethoxyphenyl)methanesulfonamide, designed for researchers in medicinal chemistry and drug development.
Introduction & Scope
N-(2,4-dimethoxyphenyl)methanesulfonamide is a pharmacologically relevant scaffold, often serving as a bioisostere for amides in kinase inhibitors and anti-inflammatory agents. Its structural integrity hinges on the formation of the sulfonamide bond (
This guide provides a definitive protocol for characterizing this molecule using Proton Nuclear Magnetic Resonance (
Chemical Context & Synthesis Logic
To interpret the NMR spectrum accurately, one must understand the synthetic origin of the sample. The compound is typically synthesized via nucleophilic attack of 2,4-dimethoxyaniline on methanesulfonyl chloride (MsCl).
Synthesis & Workup Pathway
The following logic flow illustrates the critical points where impurities may be introduced, which the NMR analysis must detect.
Figure 1: Synthetic workflow highlighting critical impurity checkpoints.
Experimental Protocol: 1H NMR Acquisition
Sample Preparation
The choice of solvent is critical for sulfonamides due to the exchangeable nature of the N-H proton and the solubility profile of the aromatic core.
-
Preferred Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: DMSO acts as a hydrogen bond acceptor, stabilizing the sulfonamide N-H proton. This results in a sharp, distinct singlet downfield (
ppm), enabling accurate integration. In , the N-H peak is often broad, concentration-dependent, and may overlap with aromatic signals.
-
-
Concentration: Dissolve
mg of sample in mL of solvent.-
Note: Over-concentration can lead to viscosity broadening; under-concentration reduces signal-to-noise (S/N) for impurity detection.
-
Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set to
seconds.-
Scientific Integrity: The methanesulfonyl methyl group has a relatively long T1 relaxation time. A short D1 will lead to under-integration of this signal relative to the aromatic protons, skewing stoichiometry checks.
-
-
Number of Scans (NS): 16 (Routine) or 64 (Purity Check).
-
Temperature: 298 K (
).
Spectral Analysis & Assignment Logic
The Assignment Diagram
The following diagram maps the specific protons to their expected chemical environments.
Figure 2: Structural assignment logic correlating chemical environment to chemical shift.
Detailed Chemical Shift Data (DMSO-d6)
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Explanation |
| N-H | Singlet (s) | 1H | N/A | Highly deshielded by the electron-withdrawing sulfonyl group. Sharp in DMSO due to H-bonding; disappears upon | |
| Ar-H6 | Doublet (d) | 1H | Ortho to the sulfonamide nitrogen. The nitrogen lone pair is delocalized into the sulfonyl group, making it less donating than the free amine, shifting this proton downfield relative to the starting material. | ||
| Ar-H5 | Doublet of Doublets (dd) | 1H | Ortho to 4-OMe and Meta to 2-OMe. Shows large ortho coupling to H6 and small meta coupling to H3. | ||
| Ar-H3 | Doublet (d) | 1H | The most shielded proton. It resides between two electron-donating methoxy groups. Appears as a meta-coupled doublet or a singlet if resolution is low. | ||
| OMe (x2) | Singlets (s) | 6H | N/A | Two distinct singlets (often overlapping) representing the methoxy groups at positions 2 and 4. | |
| Singlet (s) | 3H | N/A | Characteristic methyl singlet attached to the sulfonyl group. This is the diagnostic peak for successful mesylation. |
Validation & Troubleshooting
The "D2O Shake" Test (Self-Validating Step)
To confirm the identity of the peak at
-
Acquire the standard spectrum in DMSO-d6.
-
Add
drops of Deuterium Oxide ( ) to the NMR tube. -
Shake vigorously and re-acquire the spectrum.
-
Result: The peak at
ppm should disappear or diminish significantly due to Hydrogen-Deuterium exchange ( ).
Common Impurity Signatures
-
Starting Material (2,4-dimethoxyaniline): Look for broad
protons around ppm and an upfield shift of Ar-H6 (back to ppm) due to the restoration of the strongly donating free amine. -
Methanesulfonyl Chloride (MsCl): A singlet at
ppm (distinct from the sulfonamide methyl at 2.9 ppm). -
Bis-sulfonylation: If the reaction runs too hot or with excess base, a tertiary sulfonamide (
) may form. This removes the N-H proton entirely and shifts the Ar-H6 further downfield.
Solvent Effects (DMSO vs. Chloroform)
If
-
N-H: Shifts upfield to
ppm and broadens. -
Ms-Me: Remains stable
ppm. -
Ar-H: General upfield shift of
ppm due to the loss of DMSO's polarity effects.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for coupling constants and substituent effects).
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for 2,4-dimethoxyaniline derivatives).
-
BenchChem. "Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide." (Protocol reference for general sulfonamide synthesis).
Sources
N-(2,4-dimethoxyphenyl)methanesulfonamide kinase inhibitor screening protocol
Application Note: Characterization and Screening Protocol for N-(2,4-dimethoxyphenyl)methanesulfonamide (NDMS) as a Kinase Inhibitor Scaffold
Introduction & Scientific Rationale
N-(2,4-dimethoxyphenyl)methanesulfonamide (NDMS) represents a classic "privileged structure" in kinase inhibitor discovery. While simple in structure, the sulfonamide moiety attached to an electron-rich aniline (2,4-dimethoxy) is a critical pharmacophore found in Type II kinase inhibitors .
Unlike Type I inhibitors that compete directly with ATP in the active (DFG-in) conformation, sulfonamide-bearing scaffolds often exploit the DFG-out (inactive) conformation .[1] They occupy the allosteric hydrophobic pocket created when the Phenylalanine of the DFG motif flips, offering higher selectivity profiles than pure ATP mimics.
Scope of this Protocol: This guide provides a standardized workflow to screen NDMS and its derivatives. It moves beyond simple IC50 generation to validate the mechanism of action (MoA), specifically distinguishing between ATP-competitive (Type I) and allosteric/DFG-out (Type II) binding modes.
Compound Preparation & Quality Control
Before initiating enzymatic assays, the physicochemical integrity of the scaffold must be verified. Sulfonamides can be prone to precipitation in aqueous buffers if not handled correctly.
Reagents:
-
NDMS (Solid): >98% Purity (HPLC).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.
Protocol:
-
Stock Preparation: Dissolve NDMS to a 100 mM master stock in 100% DMSO. Vortex for 30 seconds.
-
Solubility Check: Visually inspect for precipitants. If turbid, sonicate at 37°C for 5 minutes.
-
Working Plate: Create a 100x intermediate plate (e.g., 1 mM compound in 100% DMSO) to ensure the final assay concentration of DMSO remains <1%.
-
Storage: Aliquot and store at -20°C. Avoid >3 freeze-thaw cycles.
Primary Screening: TR-FRET Kinase Binding Assay
For fragment-sized molecules like NDMS, traditional activity assays (measuring phosphorylation) can be noisy due to low potency. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay (e.g., LanthaScreen™) is superior as it measures physical binding affinity (
Objective: Determine the binding affinity (
Workflow Visualization (DOT):
Figure 1: High-throughput TR-FRET binding workflow.
Step-by-Step Procedure:
-
Kinase/Antibody Mix: Prepare a solution containing the target kinase (5 nM) and Europium-labeled anti-tag antibody (2 nM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Tracer Addition: Add the fluorescent kinase tracer (Alexa Fluor™ 647 conjugate). Note: The tracer concentration should be equal to its
for the specific kinase. -
Compound Addition: Transfer 5 µL of NDMS dilution series to the 384-well plate.
-
Reaction: Add 10 µL of the Kinase/Antibody/Tracer mix.
-
Equilibrium: Centrifuge at 1000 x g for 1 min. Incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a multimode plate reader (e.g., EnVision). Calculate the TR-FRET ratio (Emission 665nm / Emission 615nm).
Data Analysis:
Plot the Emission Ratio vs. log[NDMS]. Fit to a sigmoidal dose-response curve to generate
Mechanism of Action (MoA): ATP Competition Assay
This is the critical validation step . To confirm if NDMS acts as a Type II inhibitor (stabilizing DFG-out), its potency must be tested at varying ATP concentrations.
-
Type I Inhibitors: Potency (
) decreases linearly as ATP increases (pure competition). -
Type II/Allosteric Inhibitors: Potency is less sensitive to ATP changes or shows non-competitive kinetics.
Experimental Design: Run the enzymatic assay (e.g., ADP-Glo™) at three distinct ATP concentrations:
-
Low ATP:
-
Mid ATP:
-
High ATP:
Protocol (ADP-Glo™ Format):
-
Reaction Mix: Prepare Kinase (e.g., 10 ng/well) and Substrate (e.g., Poly E4Y1) in reaction buffer.
-
Compound: Add NDMS (10-point dose response) to the plate.
-
ATP Start: Initiate reaction by adding ATP at the three defined concentrations (Low, Mid, High) in separate sets of wells.
-
Incubation: Incubate at RT for 60 minutes.
-
Depletion: Add ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP
Luciferase). Incubate 30 min. -
Read: Measure Luminescence (RLU).
Interpretation Table:
| Observation | Cheng-Prusoff Shift | Classification |
| Linear Shift | Type I (ATP Competitive) | |
| No Shift | Non-Competitive (Allosteric) | |
| Mixed | Type II (Mixed Mode) |
Note: Sulfonamides like NDMS often show "Mixed" behavior because they bind the ATP pocket but extend into the allosteric back-pocket, preventing the DFG-in transition.
Structural Validation: DFG-Out Docking Strategy
To guide medicinal chemistry expansion of the NDMS scaffold, in silico validation is required.
Target Selection: Use PDB structures of kinases in the DFG-out conformation (e.g., BRAF PDB: 1UWH or VEGFR2 PDB: 4ASD).
Docking Workflow (DOT):
Figure 2: In silico docking workflow for Type II binding confirmation.
Key Interaction Check: Verify if the sulfonamide oxygen forms a hydrogen bond with the backbone amide of the DFG-Asp or the catalytic Lysine , a hallmark of this inhibitor class.
References
-
Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 2009. Link
-
Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley, 2005. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Application Note." Promega Technical Manual, 2023. Link
-
Liu, Y., & Gray, N. S. "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2006. Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." ThermoFisher Protocols, 2023. Link
Sources
methods for determining the stability of N-(2,4-dimethoxyphenyl)methanesulfonamide in solution
Application Note: Stability Assessment of N-(2,4-dimethoxyphenyl)methanesulfonamide in Solution
Abstract & Chemical Context
This guide details the protocol for determining the solution stability of N-(2,4-dimethoxyphenyl)methanesulfonamide (hereafter referred to as NDMS ). While sulfonamides are classically regarded as stable pharmacophores, the presence of the electron-rich 2,4-dimethoxyphenyl moiety introduces specific vulnerabilities—particularly to oxidative stress and electrophilic attack—that standard protocols may overlook.
Molecular Vulnerabilities:
-
S-N Bond Hydrolysis: Although the sulfonamide bond is robust, it is susceptible to cleavage under extreme pH (acidic/basic) and high thermal stress, yielding methanesulfonic acid and 2,4-dimethoxyaniline.
-
Ring Oxidation: The 2,4-dimethoxy substitution pattern makes the aromatic ring highly electron-rich (
effect), significantly increasing susceptibility to oxidative degradation into quinone imines or benzoquinones.
Analytical Method Development (Prerequisite)
Before initiating stress testing, a stability-indicating High-Performance Liquid Chromatography (HPLC) method must be validated. The method must resolve the parent peak from potential degradants (e.g., 2,4-dimethoxyaniline).
Recommended Chromatographic Parameters:
| Parameter | Specification | Rationale |
| System | HPLC with DAD (Diode Array Detector) or LC-MS | DAD for purity checks; MS for degradant ID. |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), | Standard stationary phase for moderately polar sulfonamides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the sulfonamide (pKa ~10), improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier for elution. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar hydrolytic products and non-polar oxidative dimers. |
| Detection | UV 254 nm & 280 nm | 254 nm for the benzene ring; 280 nm for specific conjugated degradants. |
| Flow Rate | Standard backpressure management. |
Experimental Workflow: Forced Degradation
This protocol aligns with ICH Q1A(R2) guidelines for stress testing. The objective is to achieve 5–20% degradation to calculate kinetic parameters without inducing secondary (unrealistic) degradation.
Visual Workflow (DOT)
Figure 1: Step-by-step workflow for the forced degradation study of NDMS.
Detailed Protocols
Protocol A: Hydrolytic Stability (Acid/Base)
Sulfonamides are resistant to hydrolysis but will cleave under stress.
-
Preparation: Dilute Stock Solution (1 mg/mL) 1:1 with 1.0 N HCl (Acid) or 1.0 N NaOH (Base). Final concentration: 0.5 mg/mL.
-
Incubation: Heat at
in a water bath. -
Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Quenching:
-
Acid samples: Neutralize with equal volume of 1.0 N NaOH.
-
Base samples: Neutralize with equal volume of 1.0 N HCl.
-
Note: Immediate analysis is required after neutralization to prevent precipitation or secondary reactions.
-
Protocol B: Oxidative Stability
Critical for NDMS: The dimethoxy ring is a "soft" nucleophile and reacts rapidly with peroxides.
-
Preparation: Mix Stock Solution 1:1 with 3%
. -
Incubation: Store at Room Temperature (RT) in the dark.
-
Sampling: 0, 1, 4, and 24 hours.
-
Quenching: Add Sodium Metabisulfite solution (10% w/v) to quench excess peroxide prior to injection. Caution: Sulfite peaks may appear in the void volume of the HPLC trace.
Protocol C: Photostability (ICH Q1B)
-
Exposure: Expose solution (in quartz cuvettes) to a light source outputting 1.2 million lux hours (visible) and 200 watt-hours/
(UV). -
Control: Wrap a duplicate vial in aluminum foil (Dark Control) and place it alongside the test sample to distinguish thermal effects from photolysis.
Degradation Pathways & Mechanism
Understanding the mechanism is vital for identifying impurity peaks in the chromatogram.
Pathway Diagram (DOT)
Figure 2: Predicted degradation pathways. The primary hydrolytic product (2,4-dimethoxyaniline) is itself labile and may oxidize further.
Data Analysis & Reporting
Stability is quantified using First-Order Kinetics.
1. Calculation of Rate Constant (
2. Calculation of Half-life (
3. Reporting Table Template:
| Stress Condition | Time (h) | % Recovery | Degradants Observed (RRT) | Status | |
| Acid (1N HCl, | 24 | 92.5% | 0.45 (Amine) | 0.0032 | Stable |
| Base (1N NaOH, | 24 | 98.1% | None | < 0.0001 | Very Stable |
| Oxidative (3% | 4 | 65.0% | 1.2, 1.5 (Quinones) | 0.1075 | Labile |
Note: RRT = Relative Retention Time.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4][5] International Council for Harmonisation.[1]
-
ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulfonamides in aqueous solutions: Kinetics and mechanism.[6] Journal of Hazardous Materials. (Demonstrates acid-catalyzed hydrolysis mechanisms relevant to the S-N bond).
-
Sharma, B.K., et al. (2014). Forced degradation studies: A tool for determination of stability of drugs.[5][7] Journal of Pharmaceutical and Scientific Innovation. (General protocol grounding).
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 3. memmert.com [memmert.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: N-(2,4-dimethoxyphenyl)methanesulfonamide Synthesis
This technical guide is structured to function as an autonomous support center for researchers synthesizing N-(2,4-dimethoxyphenyl)methanesulfonamide. It prioritizes mechanistic understanding, robust purification logic, and self-validating protocols.
Status: Operational Role: Senior Application Scientist Topic: Impurity Identification & Troubleshooting Last Updated: October 2025
The Synthesis & Impurity Landscape
The synthesis of N-(2,4-dimethoxyphenyl)methanesulfonamide is deceptively simple. While the core reaction is a standard nucleophilic substitution, the electron-rich nature of the 2,4-dimethoxyaniline substrate introduces specific kinetic risks that do not exist with electron-deficient anilines.
The Core Mechanism & Competitors
The reaction involves the attack of the aniline nitrogen on the sulfur of methanesulfonyl chloride (MsCl).
-
The Trap: The 2,4-dimethoxy motif makes the aniline highly nucleophilic. However, the resulting sulfonamide product, while less nucleophilic than the starting material, is still susceptible to a second attack due to the inductive donation from the methoxy groups.
-
The Result: A "runaway" reaction where the mono-sulfonamide competes with the starting aniline for the remaining MsCl, leading to the Bis-sulfonamide impurity.
Impurity Pathway Diagram
The following diagram illustrates the reaction flow and the origin of the three primary impurities.
Figure 1: Reaction pathway showing the genesis of Bis-sulfonamide (Impurity A) and oxidative coupling products (Impurity B).
Impurity Profile & Identification
Use this table to correlate analytical observations with specific chemical species.
| Impurity ID | Chemical Name | Origin | TLC / Visual | LCMS Signature (ESI+) | 1H NMR Signature (DMSO-d6) |
| Target | N-(2,4-dimethoxyphenyl)methanesulfonamide | Product | White/Off-white solid | [M+H]⁺ = 232.0 | δ ~3.0 (s, 3H, Ms-CH₃), δ ~8.8 (s, 1H, NH) |
| Impurity A | N-mesyl-N-(2,4-dimethoxyphenyl)methanesulfonamide | Over-reaction (Bis-mesylation) | Higher Rf than product (Non-polar) | [M+H]⁺ = 310.0 (+78 Da) | δ ~3.2 (s, 6H, 2x Ms-CH₃), No NH peak |
| Impurity B | Azobenzene/Phenazine derivatives | Oxidation of Aniline | Pink or Red coloration | [2M-H]⁺ dimers | Complex aromatic region; broadening |
| Impurity C | Methanesulfonic acid / Salts | Hydrolysis of MsCl | Baseline spot | Usually invisible (too polar) | Broad exchangeable protons >10 ppm |
Troubleshooting Guide (Q&A)
Issue 1: "I see two spots on TLC, and the top one won't go away."
Diagnosis: You have formed the Bis-sulfonamide (Impurity A) . Why it happened:
-
Excess Reagent: You likely used >1.1 equivalents of MsCl.
-
Fast Addition: Adding MsCl too quickly creates localized high concentrations, favoring the reaction of the newly formed product with fresh MsCl.
-
High Temperature: Heating the reaction increases the nucleophilicity of the sulfonamide nitrogen.
Corrective Action (The "Reverse Hydrolysis" Trick): You do not need to discard the batch. The bis-sulfonamide bond is chemically distinct from the mono-sulfonamide bond. The second sulfonyl group is attached to an electron-deficient nitrogen and is much more labile.
-
Add dilute NaOH (1M) and Methanol to the crude mixture.
-
Heat to 50°C for 30-60 minutes.
-
Mechanism: The hydroxide ion attacks the sulfur of the second mesyl group, cleaving it back to the desired mono-sulfonamide. The mono-sulfonamide, being anionic under these conditions (see Section 4), resists further hydrolysis [1].
Issue 2: "My product is turning pink/red during drying."
Diagnosis: Oxidation of residual 2,4-dimethoxyaniline . Why it happened: Electron-rich anilines are prone to radical oxidation by air (auto-oxidation), forming colored azobenzene or phenazine-like oligomers. Corrective Action:
-
Prevention: Conduct the reaction under Nitrogen/Argon.
-
Remediation: Wash the organic layer with dilute HCl (1M) before isolation. The aniline will protonate (forming the water-soluble anilinium salt) and be removed, while the sulfonamide (non-basic) remains in the organic layer.
Issue 3: "The product is an oil/sticky gum, not a solid."
Diagnosis: Impurity C (Salts) or residual solvent inclusion. Why it happened: Pyridine or Triethylamine salts (formed as byproducts) can act as hydrotropes, preventing crystallization. Corrective Action:
-
Solvent Swap: Dissolve the gum in EtOAc. Wash rigorously with water (3x) to remove salts.
-
Recrystallization: The best solvent system for this specific sulfonamide is usually Ethanol/Water (9:1) or Toluene (hot) .
The "Self-Validating" Purification Protocol
Logic:
-
Aniline (SM): Basic (soluble in Acid).
-
Bis-sulfonamide: Neutral (insoluble in Base).
-
Mono-sulfonamide (Product): Weakly Acidic (soluble in Base).
Step-by-Step Workflow
Figure 2: Acid/Base swing purification protocol eliminating chromatography.
Protocol Details:
-
Acid Wash: Dissolve crude in Ethyl Acetate. Wash with 1M HCl. (Removes Starting Material).
-
Base Extraction: Extract the Ethyl Acetate layer with 1M NaOH (2x).
-
Observation: The product moves into the water layer (as the sodium salt). The Bis-impurity stays in the Ethyl Acetate.
-
-
Isolation: Separate the aqueous layer. Acidify carefully with 6M HCl to pH ~3.
-
Observation: The product will precipitate as white crystals. Filter and dry.
-
Analytical Validation Data
Expected 1H NMR (DMSO-d6, 400 MHz)
-
δ 8.85 (s, 1H): Sulfonamide NH. Diagnostic: If this is absent, you have the Bis-impurity.
-
δ 7.25 (d, 1H): Aromatic H-6.
-
δ 6.60 (d, 1H): Aromatic H-3.
-
δ 6.48 (dd, 1H): Aromatic H-5.
-
δ 3.80 (s, 3H): OMe.
-
δ 3.76 (s, 3H): OMe.
-
δ 2.95 (s, 3H): Mesyl-CH3. Diagnostic: If this integrates to 6H relative to aromatic protons, you have the Bis-impurity.
References
-
Mechanistic Insight on Sulfonylation: Krasavin, M., et al. "Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 32, no. 1, 2017, pp. 1098–1107.
-
Acidity of Sulfonamides (pKa Data): BenchChem Technical Guides. "Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa." BenchChem, 2025.[1]
-
General Purification Strategies for Sulfonamides: Sielc Technologies. "Separation of Sulfonamides and Phenylhydrazine by Mixed-Mode HPLC." Sielc Application Notes.
Sources
Technical Support Center: N-(2,4-dimethoxyphenyl)methanesulfonamide Solubility Optimization
Ticket ID: SOL-24-DMP-MS Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of precipitation in in vitro assay media (pH 7.4)[1]
Executive Summary & Problem Diagnosis
The Challenge:
N-(2,4-dimethoxyphenyl)methanesulfonamide presents a classic medicinal chemistry challenge: it is a lipophilic weak acid.[1] The core sulfonamide moiety (
The Mechanism of Failure: At physiological pH (7.4), this molecule exists predominantly in its neutral (protonated) form , which has the lowest aqueous solubility. When a high-concentration DMSO stock (e.g., 10 mM) is introduced directly into aqueous media, the rapid change in dielectric constant causes "solvent shock," forcing the neutral molecules to aggregate and precipitate before they can disperse.
Solubility Decision Matrix
Before proceeding, determine your assay's tolerance limits using the decision tree below.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions.
Protocol A: The "Intermediate Plate" Method (Recommended)
Objective: Prevent "solvent shock" by stepping down the DMSO concentration gradually before the compound encounters the final aqueous buffer.
Why this works: Direct addition of 100% DMSO stock to water creates local supersaturation.[1] An intermediate step (e.g., 10% DMSO) allows the compound to hydrate gradually while still retained by the cosolvent.
Reagents
-
Stock Solution: 10 mM in anhydrous DMSO.
-
Intermediate Buffer: Phosphate Buffered Saline (PBS) or Assay Media (Serum-Free).[1]
-
Final Assay Media: Complete media with cells/proteins.
Step-by-Step Workflow
-
Prepare the Intermediate Stock (10x):
-
Target: 100 µM compound in 10% DMSO.
-
Pipette 10 µL of 10 mM Stock into 90 µL of Assay Media .
-
Critical: Mix immediately by pipetting up and down 10 times. Do not vortex vigorously as this can generate bubbles that denature proteins.[1]
-
-
Clarification Step (Quality Control):
-
Visually inspect the intermediate stock.[1] It should be clear.
-
If cloudy, sonicate for 5 minutes at 37°C. If still cloudy, proceed to Method B .
-
-
Final Addition (1x):
-
Add 10 µL of the Intermediate Stock to 90 µL of cells/assay mix.
-
Final Concentrations: 10 µM Compound, 1% DMSO.
-
Data: Solvent Tolerance Limits
| Solvent | Max Final % (Cell-Based) | Max Final % (Enzymatic) | Notes |
|---|---|---|---|
| DMSO | 0.1% - 0.5% | 1.0% - 5.0% | >1% causes membrane permeabilization in cells [1].[1] |
| Ethanol | < 0.1% | < 1.0% | Highly volatile; evaporation alters concentration.[1] |
| HP-β-CD | 0.5% - 2.0% | > 5.0% | Inert carrier; prevents non-specific binding.[1] |
Protocol B: Molecular Encapsulation (HP-β-CD)[1]
Objective: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to sequester the hydrophobic phenyl ring, increasing apparent solubility without using toxic levels of DMSO.[1]
Why this works: The hydrophobic cavity of cyclodextrin hosts the 2,4-dimethoxyphenyl group, while the hydrophilic exterior interacts with water. This is the gold standard for sulfonamide solubility enhancement [2].[1]
Reagents
-
HP-β-CD Stock: 20% (w/v) in water or PBS (0.2 µm filtered).[1]
-
Compound Stock: Solid powder or high-conc DMSO stock.[1]
Step-by-Step Workflow
-
Prepare Vehicle: Dilute 20% HP-β-CD to 2% in your assay media.[1]
-
Solubilization:
-
Add N-(2,4-dimethoxyphenyl)methanesulfonamide stock (in DMSO) to the 2% HP-β-CD media while stirring.
-
Ratio Rule: Ensure the molar ratio of CD:Compound is at least 5:1 to drive equilibrium toward the inclusion complex [3].
-
-
Incubation: Shake at 37°C for 30 minutes to allow complex formation.
-
Application: Use this complexed solution as your 100% working reagent.
Figure 2: Mechanism of cyclodextrin-mediated solubility enhancement.[1]
Frequently Asked Questions (FAQs)
Q: Can I heat the solution to dissolve the precipitate? A: Heating to 37°C is acceptable and recommended. However, do not exceed 50°C, as sulfonamides can degrade, and high temperatures may cause media components (like glutamine) to decompose. If it precipitates upon cooling back to 37°C, the concentration is thermodynamically unstable.
Q: My IC50 curve is flat at high concentrations. Is this solubility related? A: Yes. This is a classic "solubility cutoff" artifact. If the compound crashes out at 50 µM, the actual concentration in solution remains 50 µM even if you add enough for 100 µM. The curve will plateau.[1] Action: Check the solution turbidity via absorbance at 600nm (OD600) to detect micro-aggregates.
Q: Why not just use Ethanol? A: While sulfonamides are soluble in ethanol, it evaporates much faster than DMSO, leading to "edge effects" in 96-well plates (concentration changes during the assay). DMSO is less volatile and preferred for screening [4].[1]
Q: Will the methoxy groups affect the pKa? A: Yes. The 2,4-dimethoxy substitution is electron-donating.[1] This generally increases the pKa of the sulfonamide nitrogen compared to the unsubstituted parent, making it less acidic [5]. This means it requires a higher pH to deprotonate, confirming that at pH 7.4, it is largely neutral and requires the cosolvent strategies detailed above.
References
-
BenchChem. (2025).[1] How to minimize DMSO toxicity when using CYM50260. Retrieved from
-
Vertex AI Search. (2025).[1] Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Retrieved from
-
Cayman Chemical. (2022).[1][2] Sulfadiazine Product Information & Solubility Guide. Retrieved from [1]
-
ChemRxiv. (2025).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from
Sources
Technical Support Center: Stability Assurance for N-(2,4-dimethoxyphenyl)methanesulfonamide
[1]
Welcome to the Technical Support Hub. Product: N-(2,4-dimethoxyphenyl)methanesulfonamide (DMP-MSA) CAS Context: Analogous to 2,4-dimethoxyaniline derivatives.[1] Support Tier: Senior Application Scientist Level
Executive Summary: The Stability Profile
Status: Metastable – High Sensitivity to Oxidation and Moisture.
As researchers, we often treat sulfonamides as robust scaffolds.[1] However, DMP-MSA presents a unique stability challenge due to the specific electronic properties of the 2,4-dimethoxyphenyl ring.[1]
-
The Trap: The two methoxy groups (positions 2 and 4) are strong electron-donating groups (EDGs). While they make the molecule a potent nucleophile for your intended synthesis, they also significantly activate the aromatic ring toward oxidative degradation (quinone imine formation) upon exposure to air and light.
-
The Secondary Risk: The sulfonamide bond (
) is chemically stable at neutral pH but susceptible to hydrolysis under acidic moisture conditions, reverting to methanesulfonic acid and the parent aniline.
Troubleshooting Guide (Q&A Format)
Issue 1: Visual Appearance & Discoloration
Q: My DMP-MSA sample has turned from off-white to a pinkish or brown solid. Is it still usable?
A: Proceed with extreme caution. This indicates oxidative degradation.
-
The Science: The "pinking" is a hallmark of electron-rich aniline derivatives oxidizing. The 2,4-dimethoxy ring is prone to forming highly colored p-quinone imines or coupled azo species when exposed to atmospheric oxygen and light.[1]
-
Diagnostic Step: Dissolve a small amount in HPLC-grade methanol.[1] If the solution is distinctly colored, the impurity level may be low (<1%) but catalytic.[1]
-
Recommendation: If the color is faint, perform a recrystallization (typically Ethanol/Water or Toluene).[1] If deep brown, discard the lot, as quinoid impurities can act as radical scavengers and inhibit subsequent palladium-catalyzed cross-couplings.[1]
Issue 2: Purity Drop & "Ghost" Peaks
Q: I see a new peak eluting earlier than my product on Reverse-Phase HPLC. What is it?
A: This is likely the hydrolysis product: 2,4-dimethoxyaniline.
-
The Science: Moisture ingress, combined with trace acidity (even from CO2 absorption), catalyzes the cleavage of the S-N bond.
-
The Mechanism: Water attacks the sulfur center, expelling the aniline as the leaving group.
-
Corrective Action: Dry the sample in a vacuum desiccator over
for 24 hours. Re-run HPLC. If the amine peak persists (>2%), repurify via acid-base extraction (the sulfonamide is acidic, the aniline is basic).[1]
Issue 3: Solubility & Handling
Q: The powder has clumped into a hard cake. Can I grind it?
A: Yes, but do so under an inert atmosphere.
-
The Science: Clumping suggests hygroscopicity.[1] The sulfonamide proton (
) allows for hydrogen bonding with water.[1] Grinding in open air exposes fresh surface area to oxygen and moisture, accelerating the degradation described above.[1] -
Protocol: Grind in a glovebox or under a flow of Nitrogen/Argon.[1]
Degradation Pathways (Visualization)
The following diagram illustrates the two primary failure modes: Oxidative Coupling (driven by light/air) and Hydrolysis (driven by moisture/acid).
Figure 1: Mechanistic pathways for the degradation of DMP-MSA.[1] Pathway A leads to discoloration; Pathway B leads to loss of assay.
Standard Operating Procedure (SOP): Storage
To ensure the integrity of DMP-MSA for long-term storage (>3 months), follow this decision matrix.
Storage Decision Tree
Figure 2: Storage logic flow to prevent condensation and oxidation.[1]
Detailed Protocol
-
Container: Use amber glass vials to block UV light.[1]
-
Atmosphere: Flush the headspace with Argon or Nitrogen before sealing.[1] The electron-rich ring is a scavenger for oxygen.[1]
-
Temperature:
-
Critical Retrieval Step: When removing from cold storage, allow the vial to reach room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid, initiating hydrolysis (Pathway B).[1]
Quantitative Specifications (QC Data)
When validating your stored material, use these baseline specifications.
| Test Parameter | Acceptance Criteria | Failure Mode Indicator |
| Appearance | Off-white to pale beige crystalline solid | Pink/Brown: Oxidation (Quinone formation) |
| HPLC Purity | New peaks: Hydrolysis products | |
| Water Content | High KF: Seal failure / Hygroscopicity | |
| 1H NMR | Conforms to structure | Shift in OMe signals: Demethylation or oxidation |
References
-
International Conference on Harmonisation (ICH). (2003).[1][4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][4][5][6] ICH Guidelines.[1][2][4][5][6] Link
-
Białk-Bielińska, A., et al. (2012).[1][7] Hydrolysis of sulphonamides in aqueous solutions.[1][8] Journal of Hazardous Materials, 221-222, 264-274.[1] Link
-
National Center for Biotechnology Information. (n.d.).[1] 2,4-Dimethoxyaniline (Precursor Stability Data).[1] PubChem Compound Summary.[1] Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for oxidation of electron-rich aromatics and sulfonamide hydrolysis mechanisms).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-(2,4-dimethoxyphenyl)methanesulfonamide Concentration for Kinase Assays
Welcome to the technical support center for the novel kinase inhibitor, N-(2,4-dimethoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the use of this compound in kinase assays. Here, you will find scientifically-grounded answers to frequently asked questions and detailed troubleshooting protocols to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of N-(2,4-dimethoxyphenyl)methanesulfonamide in biochemical and cellular assays.
Q1: What is the primary mechanism of action for N-(2,4-dimethoxyphenyl)methanesulfonamide?
N-(2,4-dimethoxyphenyl)methanesulfonamide belongs to the sulfonamide class of compounds, which have a history of diverse pharmacological activities, including antibacterial and anticancer effects.[1][2][3] While the precise kinase targets of this specific molecule are still under extensive investigation, sulfonamide-based inhibitors often function as competitive antagonists of essential molecules, such as p-aminobenzoic acid (PABA) in bacteria, or interfere with the activity of key enzymes in cellular signaling pathways.[1] In the context of kinase inhibition, it is hypothesized to interact with the ATP-binding pocket or allosteric sites of target kinases, thereby modulating their catalytic activity.[4]
Q2: How should I prepare and store stock solutions of N-(2,4-dimethoxyphenyl)methanesulfonamide?
Proper preparation and storage of your inhibitor stock solution are critical for reproducible results.
-
Solvent Selection: Based on the properties of similar sulfonamide compounds, N-(2,4-dimethoxyphenyl)methanesulfonamide is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[5] For most biological assays, DMSO is the recommended solvent.
-
Stock Concentration: It is advisable to prepare a high-concentration stock solution, typically in the range of 10-50 mM. This allows for minimal volumes to be added to your assay, reducing the final solvent concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.
Q3: What is a typical starting concentration range for this inhibitor in a kinase assay?
For initial screening, a broad concentration range is recommended to determine the inhibitor's potency. A common starting point is a serial dilution from 100 µM down to 1 nM.[6] The optimal concentration will ultimately be determined by the specific kinase and the assay conditions. For cell-based assays, initial potency benchmarks are often in the <1-10 μM range.[7]
Q4: How can I assess the solubility of N-(2,4-dimethoxyphenyl)methanesulfonamide in my assay buffer?
Poor solubility can lead to inaccurate results. A simple visual inspection is the first step. Prepare your highest desired concentration of the inhibitor in the assay buffer and look for any signs of precipitation or cloudiness. For a more quantitative assessment, a gravimetric method can be employed.[5] This involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the supernatant to determine the mass of the dissolved compound.[5]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during kinase assays with N-(2,4-dimethoxyphenyl)methanesulfonamide.
Problem 1: No or Weak Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider and higher concentration range of the inhibitor. Ensure your dilutions are accurate. |
| Inactive Inhibitor | Verify the integrity of your inhibitor stock. If possible, test it with a known sensitive kinase as a positive control.[4] Consider obtaining a fresh batch of the compound. |
| High ATP Concentration | If N-(2,4-dimethoxyphenyl)methanesulfonamide is an ATP-competitive inhibitor, a high concentration of ATP in your assay will reduce its apparent potency.[8] Determine the Km of your kinase for ATP and consider running the assay at or below this concentration.[8] |
| Assay Interference | The compound may interfere with the assay technology itself (e.g., fluorescence quenching).[9] Run a control experiment with the inhibitor and all assay components except the kinase to check for interference. |
| Inhibitor Degradation | Some kinase inhibitors can be unstable or be degraded by cellular processes.[10][11] Ensure proper storage and handling. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the wells for any signs of precipitation. If observed, lower the inhibitor concentration or increase the DMSO concentration (while staying within the kinase's tolerance). |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions. Use calibrated pipettes. |
| Incomplete Mixing | Gently mix the assay plate after adding all components to ensure a homogenous reaction mixture. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer/media. |
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane.[7] Consider using cell permeability assays like the Caco-2 or PAMPA assays to assess this.[7] |
| Efflux by Transporters | The compound may be actively transported out of the cells by efflux pumps. |
| Cellular Metabolism | The inhibitor may be metabolized into an inactive form within the cell. |
| Off-Target Effects | In a cellular context, the observed phenotype may be due to the inhibitor acting on other targets besides the kinase of interest.[12][13] |
III. Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to optimize the use of N-(2,4-dimethoxyphenyl)methanesulfonamide.
Protocol 1: Determination of IC50 Value in a Biochemical Kinase Assay
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7]
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
N-(2,4-dimethoxyphenyl)methanesulfonamide stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase assay buffer
-
Assay detection reagent (e.g., ADP-Glo™, TR-FRET reagents)[9]
-
Microplate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the N-(2,4-dimethoxyphenyl)methanesulfonamide stock solution in the kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Also, prepare a "no inhibitor" control containing only the buffer and DMSO.
-
Assay Setup: In a microplate, add the kinase and the inhibitor dilutions (or the "no inhibitor" control).
-
Pre-incubation: Incubate the kinase and inhibitor together for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Add the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
-
Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the signal on a plate reader. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling
To ensure that N-(2,4-dimethoxyphenyl)methanesulfonamide is specific to your target kinase, it is crucial to screen it against a panel of other kinases.[4]
Procedure:
-
Select a panel of kinases that represents a diverse range of the human kinome.
-
Perform single-point concentration assays (e.g., at 1 µM and 10 µM) of N-(2,4-dimethoxyphenyl)methanesulfonamide against each kinase in the panel.
-
For any kinases that show significant inhibition, perform a full IC50 determination as described in Protocol 1.
-
Calculate the selectivity index by comparing the IC50 value for the target kinase to the IC50 values for other kinases.[4]
IV. Visualization of Key Concepts
Workflow for Kinase Inhibitor IC50 Determination
Caption: Workflow for determining the IC50 of a kinase inhibitor.
Troubleshooting Logic for Weak or No Inhibition
Caption: Troubleshooting guide for weak or no kinase inhibition.
V. References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from
-
Semantic Scholar. Optimized chemical proteomics assay for kinase inhibitor profiling. Retrieved from
-
Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from
-
Biomol Blog. (2020, September 20). Small Molecule Inhibitors Selection Guide. Retrieved from
-
Sun, J., et al. (2025). Design, Synthesis Optimization and Anticancer Activity of Small Molecule Kinase Inhibitors. International Journal of Pharmacology, 21(3), 429–442. Retrieved from
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from
-
PMC. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from
-
PMC. In vitro NLK Kinase Assay. Retrieved from
-
Cayman Chemical. Methods for Detecting Kinase Activity. Retrieved from
-
Cell Signaling Technology. (2007, December 15). Immunoprecipitation for Analysis by Western Blotting. Retrieved from
-
USP 35–NF 30. (2012, June 12). 5370 Description and Solubility / Reference Tables First Supplement. Retrieved from
-
PMC. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Retrieved from
-
Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from
-
PubMed. (2013, August 6). Off-target effects of MEK inhibitors. Retrieved from
-
PMC. N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide. Retrieved from
-
Benchchem. N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents. Retrieved from
-
PubChem. RS-39604 | C26H36ClN3O6S | CID 5145950. Retrieved from
-
Cloudfront.net. methoxyquinoxalin-2-yl)piperazine-1-carboxamide compound (RX-5902). Retrieved from
-
Nature. (2025, November 26). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved from
-
MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from
-
Drug Target Review. (2025, November 27). Kinase inhibitors shown to accelerate protein breakdown. Retrieved from
-
Cancer World Archive. (2015, December 1). Managing common toxicities with new tyrosine kinase inhibitors. Retrieved from
-
PMC. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Retrieved from
-
MDPI. (2021, April 2). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Retrieved from
-
PubChem. N-(2,6-dimethylphenyl)-4-methoxybenzenesulfonamide | C15H17NO3S | CID 825631. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. news-medical.net [news-medical.net]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
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Unlocking Therapeutic Potential: A Comparative In Silico Analysis of N-(2,4-dimethoxyphenyl)methanesulfonamide and Its Analogs as Putative Anticancer Agents
In the landscape of modern drug discovery, the methanesulfonamide moiety is a cornerstone pharmacophore, integral to a multitude of therapeutic agents due to its unique physicochemical properties.[1] This functional group, characterized by its ability to act as a hydrogen bond donor and acceptor, alongside its strong electron-withdrawing nature, has been successfully incorporated into drugs targeting a wide array of diseases, including cancer.[1] This guide presents a comprehensive comparative docking study of N-(2,4-dimethoxyphenyl)methanesulfonamide and a curated set of its analogs. Our objective is to elucidate their potential as anticancer agents by exploring their interactions with a key oncological target, Heat Shock Protein 27 (Hsp27).
The expression of Hsp27 is significantly increased in response to cellular stressors, including chemotherapy, and is closely associated with the development of drug resistance in cancer cells.[2] Methanesulfonamide derivatives have recently emerged as promising anticancer agents that can dually target Hsp27 and tubulin, another critical protein involved in cell division.[2] By computationally evaluating the binding affinities and interaction patterns of our lead compound and its analogs with Hsp27, we aim to provide a rational basis for the design of more potent and selective inhibitors.
This in-depth technical guide will navigate through the rationale for target selection, the design of the analog series, the intricacies of the molecular docking workflow, and a comparative analysis of the docking results. Furthermore, we will delve into the predictive assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, offering a holistic view of the drug-likeness of these compounds.[3][4][5][6]
Methodology: A Step-by-Step Guide to Comparative Docking
The foundation of a robust in silico study lies in a meticulously planned and executed methodology. This section details the experimental design, from the preparation of molecules to the final analysis of their interactions, providing a transparent and reproducible workflow.
Ligand and Protein Preparation: Setting the Stage for Interaction
Ligand Preparation: The parent compound, N-(2,4-dimethoxyphenyl)methanesulfonamide, and a series of rationally designed analogs were sketched using molecular modeling software. The analogs were designed to probe the structure-activity relationship by introducing various substituents on the phenyl ring, thereby altering their electronic and steric properties. The 3D structures of all ligands were then optimized using a suitable force field (e.g., MMFF94) to obtain their lowest energy conformations, a critical step for accurate docking.
Protein Preparation: The three-dimensional crystal structure of the target protein, Heat Shock Protein 27 (Hsp27), was retrieved from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and the protein's structure was optimized to correct for any missing atoms or steric clashes. The active site for docking was defined based on the binding site of known inhibitors or through computational pocket detection algorithms.[2]
Molecular Docking Protocol: Simulating the Binding Process
Molecular docking simulations were performed using industry-standard software such as AutoDock or Schrödinger's Glide. The docking protocol involves placing each ligand into the defined active site of the Hsp27 protein and evaluating the binding affinity based on a scoring function. The scoring function approximates the free energy of binding, with more negative scores indicating a more favorable interaction.[7][8] The docking protocol was validated by redocking a known co-crystallized ligand into the active site to ensure the methodology could accurately reproduce the experimental binding mode.[2]
Caption: Key interactions between the sulfonamide analogs and the Hsp27 active site.
The enhanced binding affinity of the nitro-substituted analog can be attributed to the formation of an additional hydrogen bond between the nitro group and a polar residue in the active site, further stabilizing the ligand-protein complex.
In Silico ADMET Prediction: A Glimpse into Drug-Likeness
While high binding affinity is a desirable trait, a successful drug candidate must also possess favorable ADMET properties. In silico ADMET prediction tools provide an early assessment of a compound's pharmacokinetic and toxicological profile. [3][4][5][6][9]
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability |
|---|---|---|---|---|---|
| Parent | 247.28 | 2.1 | 1 | 4 | High |
| Analog 1 | 262.25 | 1.9 | 1 | 5 | High |
| Analog 2 | 251.71 | 2.5 | 1 | 3 | High |
| Analog 3 | 231.31 | 2.4 | 1 | 3 | High |
| Analog 4 | 277.31 | 1.8 | 1 | 5 | High |
All the studied compounds exhibit drug-like properties according to Lipinski's rule of five and show predictions of high oral bioavailability. This suggests that these compounds have a good potential to be developed into orally administered drugs.
Conclusion and Future Perspectives
This comparative docking study has provided valuable insights into the structure-activity relationship of N-(2,4-dimethoxyphenyl)methanesulfonamide and its analogs as potential inhibitors of Hsp27. The findings highlight the importance of the electronic nature of the substituents on the phenyl ring for optimal binding affinity. The nitro-substituted analog, in particular, has emerged as a promising lead candidate for further development.
The in silico ADMET predictions further support the potential of these compounds as drug candidates. However, it is crucial to emphasize that these computational findings are predictive in nature and require experimental validation. Future work should focus on the synthesis of these analogs and their in vitro evaluation against Hsp27 and relevant cancer cell lines. This iterative cycle of computational design and experimental testing is fundamental to the successful discovery and development of novel anticancer therapeutics.
References
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In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
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In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. [Link]
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Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]
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Machine Learning for In Silico ADMET Prediction. PubMed. [Link]
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In Silico methods for ADMET prediction of new molecules. Slideshare. [Link]
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In Silico Screening Studies on Methanesulfonamide Derivatives as Dual Hsp27 and Tubulin Inhibitors Using QSAR and - Journal of Sciences, Islamic Republic of Iran. [Link]
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Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. [Link]
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DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]
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MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
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Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]
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A convenient synthesis and molecular docking study of novel sulfonamides fused with Betti's bases as DNA Topoisomerase II inhibitors. Scholars Research Library. [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
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Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]
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BindingDB BDBM13105 CGS 27023A Analog 33::N-hydroxy-2-[(4-methoxybenzene)[(4-methoxyphenyl)methyl]sulfonamido]acetamide. BindingDB. [Link]
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A Comprehensive Guide to Cross-Reactivity Profiling of N-(2,4-dimethoxyphenyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
N-(2,4-dimethoxyphenyl)methanesulfonamide is a novel sulfonamide-containing compound with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antibacterial and anti-inflammatory to anticancer.[1][2] However, this structural class is also associated with off-target effects and cross-reactivity, which can lead to unforeseen side effects.[3][4] Therefore, a comprehensive understanding of the cross-reactivity profile of N-(2,4-dimethoxyphenyl)methanesulfonamide is paramount to its development as a safe and effective therapeutic agent.
The concept of cross-reactivity among sulfonamides is a topic of ongoing discussion. While historically viewed as a class-wide issue, recent evidence suggests that cross-reactivity is often not due to the sulfonamide group itself but rather to other structural features of the molecule.[5][6][7] This underscores the need for a case-by-case, in-depth profiling of each new sulfonamide candidate.
This guide outlines a multi-tiered strategy for the comprehensive cross-reactivity profiling of N-(2,4-dimethoxyphenyl)methanesulfonamide, integrating in silico, in vitro, and cellular approaches. We will also introduce a comparator compound, Celecoxib, a well-characterized sulfonamide-containing COX-2 inhibitor, to provide context for the interpretation of profiling data.
The Profiling Cascade: A Multi-Pronged Approach
A robust cross-reactivity assessment employs a tiered approach, starting with broad, predictive methods and progressing to more focused, biologically relevant assays. This strategy allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.
Caption: A tiered approach to cross-reactivity profiling.
In Silico Profiling: Predicting Off-Target Liabilities
The initial step in assessing cross-reactivity is computational. By leveraging databases of known drug-target interactions, we can predict potential off-targets for N-(2,4-dimethoxyphenyl)methanesulfonamide based on structural similarity to compounds with known biological activities.
Methodology:
-
Structural Similarity Searching: Utilize platforms such as ChEMBL and PubChem to identify compounds structurally related to N-(2,4-dimethoxyphenyl)methanesulfonamide.
-
Target Prediction: Employ computational tools that predict protein targets based on ligand chemistry. These algorithms compare the chemical features of the query molecule to a library of active compounds.
Expected Insights: This in silico analysis will generate a preliminary list of potential off-targets, which may include kinases, G-protein coupled receptors (GPCRs), ion channels, and various enzymes. This list is not definitive but provides a crucial roadmap for designing subsequent wet-lab experiments.
Caption: Workflow for in silico off-target prediction.
In Vitro Broad-Panel Screening: A Focus on the Kinome
Kinases are a large family of enzymes that play a central role in cellular signaling and are common off-targets for many small molecule drugs. Therefore, screening N-(2,4-dimethoxyphenyl)methanesulfonamide against a broad panel of kinases is a critical step.
Methodology: Kinase Panel Screening (e.g., KinomeScan™)
This competitive binding assay quantifies the interaction of a test compound with a large number of kinases. The results are typically reported as the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound.
Data Interpretation:
-
Percent of Control (%Ctrl): A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.
-
Selectivity Score (S-Score): This metric provides a quantitative measure of selectivity by dividing the number of kinases that the compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Data Table:
| Kinase Target | N-(2,4-dimethoxyphenyl)methanesulfonamide (%Ctrl at 10 µM) | Celecoxib (%Ctrl at 10 µM) |
| ABL1 | 95 | 88 |
| EGFR | 92 | 95 |
| MAPK1 | 85 | 75 |
| PDPK1 | 45 | 98 |
| ROCK1 | 98 | 96 |
| Selectivity Score (S(35)) | 0.15 | 0.05 |
This is hypothetical data for illustrative purposes.
Analysis: In this hypothetical example, N-(2,4-dimethoxyphenyl)methanesulfonamide shows a moderate interaction with PDPK1, while Celecoxib is highly selective with minimal kinase interactions at this concentration. The selectivity score provides a quick reference for comparing the overall kinase selectivity of the two compounds.
Cellular Pathway Analysis: Assessing Functional Consequences
Identifying a direct interaction in a biochemical assay is the first step. The next crucial stage is to determine if this interaction translates into a functional consequence within a cellular context.
Methodology: Cellular Reporter Assays
Cellular reporter assays are used to measure the activity of specific signaling pathways. These assays typically use a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular pathway.
Example Protocol: NF-κB Reporter Assay
-
Cell Culture: Plate HEK293 cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of N-(2,4-dimethoxyphenyl)methanesulfonamide or the comparator compound for 1 hour.
-
Pathway Activation: Stimulate the NF-κB pathway with a known activator (e.g., TNF-α).
-
Luminescence Measurement: After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
Data Interpretation: A decrease in luciferase activity in the presence of the compound would indicate inhibition of the NF-κB signaling pathway.
Caption: A simplified NF-κB signaling pathway, a potential off-target pathway to investigate.
Comparative Analysis: N-(2,4-dimethoxyphenyl)methanesulfonamide vs. Celecoxib
To provide a clear benchmark, we compare the hypothetical cross-reactivity profile of our investigational compound with that of Celecoxib, a well-established non-steroidal anti-inflammatory drug (NSAID) that also contains a sulfonamide moiety.
| Assay Type | N-(2,4-dimethoxyphenyl)methanesulfonamide (Hypothetical Data) | Celecoxib (Known Profile) | Rationale for Comparison |
| Primary Target | To be determined | Cyclooxygenase-2 (COX-2) | Establishes a baseline for on-target activity. |
| In Silico Hits | Kinases, GPCRs | Carbonic Anhydrases | Predicts potential areas of off-target activity. |
| Kinase Selectivity (S(35) at 10 µM) | 0.15 | 0.05 | Quantifies broad kinase interactivity. |
| Key Kinase Off-Target | PDPK1 (IC50 = 5 µM) | Minimal kinase activity | Identifies specific off-target kinases of concern. |
| Cellular Pathway Effect (NF-κB) | Moderate inhibition (IC50 = 15 µM) | No significant effect | Determines functional consequence of off-target binding. |
This comparative table provides a concise summary of the cross-reactivity profile, highlighting potential areas of concern and differentiation from a known clinical compound.
Detailed Experimental Protocols
A. In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of the test compound to a kinase.
-
Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the desired kinase.
-
Compound Dilution: Prepare a serial dilution of N-(2,4-dimethoxyphenyl)methanesulfonamide in DMSO.
-
Assay Plate Preparation: Add the assay components to a 384-well plate in the following order: assay buffer, europium-labeled antibody, test compound, and kinase tracer.
-
Kinase Addition: Add the kinase to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio and determine the IC50 value for compound binding.
B. Cellular Pathway Analysis (Dual-Luciferase® Reporter Assay System)
This protocol details a method for measuring the effect of the test compound on a specific signaling pathway using a dual-reporter system for normalization.
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid driven by a pathway-specific promoter and a Renilla luciferase control plasmid.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations.
-
Pathway Stimulation: Induce the signaling pathway of interest with a suitable agonist.
-
Cell Lysis: Lyse the cells using the provided passive lysis buffer.
-
Luciferase Assay: Measure firefly luciferase activity, then add the Stop & Glo® reagent to quench the firefly signal and activate the Renilla luciferase. Measure Renilla luciferase activity.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
Conclusion and Future Directions
This guide has outlined a systematic and comprehensive approach to characterizing the cross-reactivity profile of N-(2,4-dimethoxyphenyl)methanesulfonamide. By integrating in silico predictions, broad-panel in vitro screening, and functional cellular assays, a detailed understanding of the compound's selectivity can be achieved.
The results of this profiling cascade will be instrumental in guiding the future development of N-(2,4-dimethoxyphenyl)methanesulfonamide. Any significant off-target interactions identified will require further investigation to assess their potential for causing adverse effects. Conversely, a clean cross-reactivity profile will provide strong support for its continued development as a selective therapeutic agent. This rigorous, data-driven approach is essential for navigating the complexities of drug discovery and ultimately delivering safer and more effective medicines.
References
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Taylor & Francis. (2024, February 13). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. [Link]
-
Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2017, May 16). Lack of cross reactivity between sulfonamide antibiotics and nonantibiotic sulfonamides. [Link]
-
PubMed. (2005, February 15). Sulfonamide cross-reactivity: fact or fiction?[Link]
-
ResearchGate. Cross-reactivity Between Sulfonamide Medications. [Link]
-
American Academy of Allergy, Asthma & Immunology. (2023, May 13). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]
-
PubMed. (2021, September 8). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. [Link]
-
ResearchGate. (2024, March 15). Sulfonamide derivatives: Synthesis and applications. [Link]
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confirming the on-target activity of N-(2,4-dimethoxyphenyl)methanesulfonamide in cells
This guide details the experimental validation of N-(2,4-dimethoxyphenyl)methanesulfonamide , a sulfonanilide probe sharing the pharmacophore of established microtubule destabilizing agents (MDAs) .
While sulfonamides are classically associated with Carbonic Anhydrase (CA) inhibition, the N-(2,4-dimethoxyphenyl) substitution pattern is a hallmark of agents binding to the colchicine site of
Part 1: Mechanism of Action & Comparative Landscape
Primary Target:
-
G2/M Cell Cycle Arrest: Failure to form the mitotic spindle.
-
Apoptosis: Via Bcl-2 phosphorylation and mitochondrial collapse.
Comparative Analysis: Alternatives & Performance
| Feature | N-(2,4-dimethoxyphenyl)methanesulfonamide | Colchicine (Classic Control) | Nocodazole (Standard Tool) | Paclitaxel (Stabilizer) |
| Binding Site | Colchicine Site | Colchicine Site | Colchicine Site | Taxane Site |
| Reversibility | High (Rapid washout) | Low (Pseudo-irreversible) | High | Low |
| MDR Sensitivity | Low (Often evades P-gp) | High (P-gp substrate) | High | High |
| Solubility | Moderate (DMSO soluble) | High | Low (Precipitates) | Very Low |
| Primary Utility | Novel Probe / Lead Gen | Positive Control (Toxic) | Synchronization | Stabilization Control |
Part 2: Experimental Validation Protocols
To confirm on-target activity, you must triangulate data from biophysical engagement , functional disruption , and cellular phenotype .
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Prove physical binding of the compound to tubulin in intact cells (Target Engagement).
-
Cell Preparation: Harvest HeLa or Jurkat cells (
cells/mL). Wash with PBS. -
Treatment: Resuspend in medium containing 10
M Compound or DMSO (Vehicle) . Incubate for 1 hour at 37°C. -
Thermal Challenge: Aliquot cells into PCR tubes (50
L each). Heat treat at a gradient: 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes. -
Lysis: Cool to RT (3 min). Add lysis buffer (with protease inhibitors). Freeze-thaw x3 (liquid
/ 37°C) to lyse. -
Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (unbound/unstable) proteins.
-
Detection: Run supernatant on SDS-PAGE. Immunoblot for
-Tubulin . -
Analysis: Plot band intensity vs. Temperature.
-
Success Criterion: A right-shift in the melting curve (
shift 2-3°C) compared to DMSO indicates stabilization.
-
Protocol B: In Vitro Tubulin Polymerization Assay
Objective: Confirm direct functional inhibition (ruling out upstream signaling effects).
-
Reagent Prep: Use >99% pure Tubulin (porcine brain) at 3 mg/mL in PEM Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA) + 1 mM GTP. -
Setup: In a 96-well half-area plate (pre-warmed to 37°C), add:
-
Vehicle: 1% DMSO.
-
Control: 3
M Nocodazole (Inhibitor) or Paclitaxel (Enhancer). -
Test: 1, 5, 10, 50
M N-(2,4-dimethoxyphenyl)methanesulfonamide.
-
-
Initiation: Add Tubulin/GTP mix to wells. Immediately start reading.
-
Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Result:
-
On-Target: Dose-dependent reduction in
and plateau height (flat line = complete inhibition).
-
Protocol C: Immunofluorescence & Phenotypic Screening
Objective: Visualize microtubule architecture collapse.
-
Seeding: Seed A549 cells on glass coverslips. Allow 24h adhesion.
-
Dosing: Treat with IC50 and 10x IC50 of compound for 4 hours.
-
Fixation: Fix with Methanol (-20°C) for 10 min (preserves microtubules better than formalin).
-
Staining:
-
Primary Ab: Mouse anti-
-tubulin (1:500). -
Secondary Ab: Goat anti-Mouse AlexaFluor 488.
-
Counterstain: DAPI (Nuclei).
-
-
Microscopy:
-
Vehicle: Fine, filamentous network.
-
On-Target: Diffuse cytoplasmic staining (depolymerization) or fragmented bundles.
-
Mitotic Index: Look for "condensed chromosomes" without a spindle (prometaphase arrest).
-
Part 3: Visualization of Validation Workflow
Figure 1: Integrated workflow for validating the microtubule-destabilizing mechanism of the sulfonanilide probe.
Part 4: Expected Data & Interpretation
| Assay | Metric | Expected Result (On-Target) | Negative Control Result |
| CETSA | +2.5°C to +5.0°C shift | No shift ( | |
| Polymerization | < 20% of Vehicle (at 10 | 100% of Vehicle | |
| Cell Cycle | % in G2/M Phase | > 60% (at 24h) | ~20% (Asynchronous) |
| Apoptosis | Caspase 3/7 Activity | > 5-fold increase (at 48h) | Baseline |
References
-
Mechanism of Sulfonamide Tubulin Inhibitors
- Title: Antimitotic sulfonamides: A new class of microtubule destabilizing agents.
- Source:Investig
-
URL:[Link]
-
Cellular Thermal Shift Assay (CETSA)
- Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
- Source:Science, 2013.
-
URL:[Link]
-
Structure-Activity Relationship (SAR)
- Title: Discovery of ABT-751, a Potent Tubulin Inhibitor.
- Source:Cancer Research, 1999.
-
URL:[Link]
-
Tubulin Polymerization Assay Methodology
- Title: In vitro tubulin polymerization assay for screening microtubule-targeting agents.
- Source:Bio-protocol, 2015.
-
URL:[Link]
N-(2,4-dimethoxyphenyl)methanesulfonamide vs other sulfonamide drugs in cancer research
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group, a cornerstone of medicinal chemistry, has yielded a diverse and potent class of therapeutic agents. While initially recognized for their antimicrobial properties, sulfonamides have emerged as a significant scaffold in the design of novel anticancer drugs. Their versatility allows for interaction with a wide array of biological targets, leading to diverse mechanisms of antitumor action. This guide provides a comparative overview of various sulfonamide-based drugs in cancer research, with a conceptual exploration of N-(2,4-dimethoxyphenyl)methanesulfonamide within this chemical space.
The Multifaceted Anticancer Mechanisms of Sulfonamides
Sulfonamide-based anticancer agents exhibit a remarkable range of mechanisms, a testament to their chemical adaptability. This diversity allows for the targeting of various cancer hallmarks, from uncontrolled proliferation to angiogenesis. Structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in laboratory studies and in living organisms. Their mechanisms of action are varied and include:
-
Carbonic Anhydrase Inhibition: Certain sulfonamides potently inhibit carbonic anhydrases (CAs), enzymes involved in regulating pH.[1] Tumor-associated CAs, such as CA IX and CA XII, are often overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth and metastasis.[1][2] Inhibition of these enzymes can disrupt the pH balance, leading to cancer cell death.[3]
-
Cell Cycle Arrest: Many sulfonamide derivatives have been shown to halt the cell cycle, preventing cancer cells from dividing and proliferating.[4] This is often achieved by interfering with key cell cycle regulators.
-
Disruption of Microtubule Assembly: Some sulfonamides act as microtubule-disrupting agents, interfering with the formation of the mitotic spindle, a critical structure for cell division.[5] This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death).
-
Angiogenesis Inhibition: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and survival. Several sulfonamides have been developed as angiogenesis inhibitors, often by targeting key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2).[6][7]
-
Splicing Inhibition: A novel class of aryl sulfonamides, known as splicing inhibitor sulfonamides (SPLAMs), function by inducing the degradation of the RNA-binding protein RBM39.[8][9] This leads to aberrant pre-mRNA splicing and cancer cell death.
A Comparative Look at Key Sulfonamide Anticancer Agents
| Drug Name | Primary Mechanism of Action | Key Targets | Status |
| Indisulam (E7070) | Splicing Inhibition, Carbonic Anhydrase Inhibition, Cell Cycle Arrest | RBM39, DCAF15, Carbonic Anhydrases | Clinical Development[10][11] |
| E7820 | Angiogenesis Inhibition, Splicing Modulation | Integrin α2, RBM39/DCAF15 | Clinical Trials[12][13][14] |
| Chloroquinoxaline Sulfonamide | Not fully elucidated, likely involves cell division inhibition | Not specified | Phase II Clinical Trials[15] |
| CA-4 (Combretastatin A-4) | Microtubule Disruption | Tubulin | Preclinical/Clinical Analogs[5][16] |
Indisulam (E7070): A Multi-pronged Attack
Indisulam is a novel sulfonamide that has demonstrated a multifactorial mechanism of action. It is known to arrest the cell cycle in the G1 phase and is a strong inhibitor of carbonic anhydrase.[10] More recently, its primary anticancer effect has been attributed to its role as a "molecular glue." Indisulam promotes the interaction between the splicing factor RBM39 and the E3 ubiquitin ligase receptor DCAF15, leading to the degradation of RBM39.[8][9][11] This disrupts pre-mRNA splicing, a critical process for gene expression, ultimately causing cancer cell death. The sensitivity of cancer cells to indisulam has been correlated with the expression levels of DCAF15.[8][9]
E7820: Targeting Angiogenesis and Splicing
E7820 is an orally available aromatic sulfonamide that initially showed promise as an angiogenesis inhibitor by suppressing the expression of integrin α2 on endothelial cells.[12][13][17] More recent research has revealed that E7820 also functions as a molecular glue, similar to indisulam, inducing the degradation of the splicing factor RBM39 by recruiting it to the DCAF15 E3 ubiquitin ligase.[14] This dual mechanism of inhibiting both new blood vessel formation and a fundamental cellular process like splicing makes E7820 a compelling candidate for cancer therapy. Clinical studies have shown promising results, particularly in bile duct and uterine cancers.[14]
Chloroquinoxaline Sulfonamide: A Classic Cytotoxic Approach
Chloroquinoxaline sulfonamide represents a more traditional approach to cancer therapy, where the primary goal is to stop tumor cells from dividing.[15] While its precise molecular targets are not as well-defined as those for indisulam and E7820, it has been evaluated in Phase II clinical trials for stage IV colorectal cancer, demonstrating the continued interest in this class of sulfonamides.[15]
CA-4 (Combretastatin A-4): A Potent Microtubule Disruptor
Combretastatin A-4 (CA-4) is a natural product that, while not a sulfonamide itself, serves as a benchmark for microtubule-disrupting agents.[5][16] Its water-soluble prodrug, CA-4-P, has been investigated in clinical trials. CA-4 binds to tubulin, preventing the polymerization of microtubules and leading to a collapse of the tumor vasculature and subsequent cancer cell death.[5] The development of synthetic analogs of CA-4, some of which may incorporate sulfonamide moieties, continues to be an active area of research.
Experimental Methodologies for Evaluating Sulfonamide Anticancer Activity
The preclinical evaluation of sulfonamide anticancer agents involves a battery of in vitro and in vivo assays to determine their efficacy and mechanism of action.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, LDH): These assays are fundamental for determining the concentration of a compound required to inhibit cancer cell growth (e.g., GI50) or kill cancer cells (e.g., IC50).[16]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the test compound. This helps to determine if the compound induces cell cycle arrest at a specific phase.[9]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays detect the hallmarks of programmed cell death, confirming that the compound induces apoptosis in cancer cells.[3]
-
Enzyme Inhibition Assays: For sulfonamides targeting specific enzymes like carbonic anhydrases or kinases, in vitro assays are used to measure the inhibitory potency (e.g., IC50 or Ki values) of the compound against the purified enzyme.[1][7]
-
Western Blotting: This technique is used to measure the levels of specific proteins within the cell to understand the compound's effect on signaling pathways. For example, it can be used to confirm the degradation of RBM39 after treatment with indisulam or E7820.[11]
In Vivo Models
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice, which are then treated with the sulfonamide drug to evaluate its ability to inhibit tumor growth in a living organism.[8][14]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a cancer patient is directly implanted into mice. These models are considered to have high predictive accuracy for clinical outcomes.[14]
Signaling Pathways and Molecular Interactions
The diverse mechanisms of sulfonamide anticancer drugs are reflected in the signaling pathways they modulate.
Caption: Diverse mechanisms of action of sulfonamide anticancer drugs.
The aryl sulfonamides Indisulam and E7820 act as molecular glues, promoting the degradation of the splicing factor RBM39. This leads to widespread splicing defects and ultimately inhibits cancer cell proliferation.
Caption: Molecular glue mechanism of splicing inhibitor sulfonamides.
Conclusion and Future Directions
The sulfonamide scaffold continues to be a rich source of innovation in anticancer drug discovery. The diverse mechanisms of action, ranging from enzyme inhibition to the novel "molecular glue" concept, highlight the remarkable versatility of this chemical class. While specific data on N-(2,4-dimethoxyphenyl)methanesulfonamide in cancer research remains elusive, the broader landscape of N-aryl and methanesulfonamide derivatives suggests that compounds with this core structure warrant further investigation. Future research will likely focus on developing more selective and potent sulfonamides, exploring novel molecular targets, and designing combination therapies to overcome drug resistance and improve patient outcomes. The continued exploration of the chemical space around the sulfonamide core promises to deliver the next generation of targeted cancer therapies.
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Han, T., et al. (2017). Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. Science. [Link]
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Wang, E., et al. (2021). Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. Journal of Experimental & Clinical Cancer Research. [Link]
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Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters. [Link]
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MDPI. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. [Link]
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This guide provides a robust framework for the preclinical evaluation of the pharmacokinetic (PK) properties of N-(2,4-dimethoxyphenyl)methanesulfonamide, a representative methanesulfonamide compound, and its structural analogs. In drug discovery, a promising lead candidate must possess a balanced profile of potency, safety, and favorable pharmacokinetics.[1] Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for predicting its in vivo behavior, establishing dosing regimens, and avoiding costly late-stage failures.[2][3][4]
This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, ensuring a scientifically rigorous and validated approach to candidate selection.
The Compounds Under Investigation: A Rationale for Structural Comparison
To illustrate the evaluation process, we will consider our lead compound, N-(2,4-dimethoxyphenyl)methanesulfonamide (Compound A), and two hypothetical structural analogs. The selection of these analogs is purposeful, designed to probe how specific structural modifications can impact the overall ADME profile.
-
Compound A: N-(2,4-dimethoxyphenyl)methanesulfonamide (Lead Compound)
-
The core structure of interest, featuring two methoxy groups on the phenyl ring which are potential sites for Phase I metabolism.
-
-
Compound B: N-(4-methoxyphenyl)methanesulfonamide (Simplified Analog)
-
This analog allows for the evaluation of the impact of removing the C2-methoxy group, potentially altering metabolic stability and solubility.
-
-
Compound C: N-(2,4-dichlorophenyl)methanesulfonamide (Electronically-Modified Analog)
-
Replacing electron-donating methoxy groups with electron-withdrawing chloro groups can significantly alter the compound's lipophilicity and block potential sites of oxidative metabolism, likely leading to a different metabolic fate.
-
Core Pharmacokinetic Parameters: A Comparative Overview
The initial phase of pharmacokinetic evaluation involves a series of in vitro and in vivo screens to generate key comparative data. The table below presents a hypothetical but realistic dataset for our three compounds, which will serve as the basis for our subsequent discussions.
| Parameter | Compound A (Lead) | Compound B (Simplified) | Compound C (Modified) | Rationale & Significance |
| In Vitro Metabolic Stability | Measures the rate of metabolism in the liver, a primary determinant of in vivo clearance and half-life.[5] | |||
| Human Hepatocyte t½ (min) | 45 | 95 | >240 | A longer half-life suggests lower intrinsic clearance. |
| Human Hepatocyte CLint (µL/min/10⁶ cells) | 15.4 | 7.3 | <1.2 | Intrinsic clearance (CLint) is a direct measure of metabolic activity.[2] |
| Plasma Protein Binding | High binding can limit the free fraction of the drug available to exert its effect and be cleared.[6] | |||
| Human Plasma Binding (%) | 92.5% | 85.1% | 99.2% | Influences distribution and clearance. |
| CYP450 Inhibition (IC₅₀, µM) | Assesses the potential for drug-drug interactions (DDIs).[7] | |||
| CYP3A4 | >50 | >50 | 12.5 | Inhibition of major isoforms like CYP3A4 is a significant clinical concern.[8] |
| CYP2D6 | >50 | 42.1 | >50 | |
| CYP2C9 | 28.3 | >50 | 8.9 | |
| In Vivo Pharmacokinetics (Rat Model) | Provides a holistic view of the ADME processes in a living system.[1] | |||
| Cmax (ng/mL) @ 10 mg/kg, p.o. | 450 | 890 | 210 | Maximum observed plasma concentration. |
| Tmax (hr) | 1.0 | 0.5 | 2.0 | Time to reach maximum concentration. |
| AUC (ng·hr/mL) | 1890 | 4100 | 2550 | Total drug exposure over time. |
| Oral Bioavailability (F%) | 35% | 62% | 15% | The fraction of the oral dose that reaches systemic circulation.[9] |
Experimental Design & Protocols: A Self-Validating System
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. The following sections detail the methodologies used to generate the data in the table above, emphasizing the scientific rationale behind each step.
In Vitro Metabolic Stability Assessment in Human Hepatocytes
Expertise & Rationale: The liver is the primary site of drug metabolism.[2] While liver microsomes are useful for studying Phase I (CYP-mediated) metabolism, intact hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and necessary co-factors, offering a more complete and physiologically relevant model system.[2][5] Cryopreserved hepatocytes are widely used as they retain enzymatic activities comparable to fresh cells while offering logistical convenience.[2] This assay is fundamental for ranking compounds based on their metabolic lability and predicting in vivo clearance.[10]
Detailed Experimental Protocol:
-
Hepatocyte Revival: Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath. The cryopreservation medium is diluted with pre-warmed, serum-free incubation medium, and cells are gently pelleted via centrifugation.
-
Cell Viability and Counting: The cell pellet is resuspended. Viability is assessed using the trypan blue exclusion method; only cell lots with >80% viability are used. The cell density is adjusted to 0.5 x 10⁶ viable cells/mL.
-
Incubation: 0.5 mL of the hepatocyte suspension is added to each well of a 12-well plate. The plate is pre-incubated for 10 minutes in an orbital shaker (90-120 rpm) at 37°C to allow for temperature and gas equilibration.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a low volume (e.g., 5 µL) of the test compound (Compound A, B, or C at a final concentration of 1 µM) to the appropriate wells. A negative control with heat-inactivated hepatocytes is included to account for non-enzymatic degradation.
-
Time-Point Sampling: Aliquots (e.g., 50 µL) are removed at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[2] For compounds suspected of low turnover like Compound C, later time points (e.g., 180, 240 minutes) may be necessary.[11]
-
Quenching: Each aliquot is immediately added to a tube or well containing a quenching solution (e.g., 150 µL of ice-cold acetonitrile with an internal standard) to stop the metabolic reaction and precipitate proteins.
-
Sample Processing & Analysis: Samples are centrifuged to pellet the precipitated protein. The supernatant is transferred for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the disappearance of the parent compound over time.
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the linear regression of the natural log of the percent remaining versus time. Intrinsic clearance is then calculated using the formula: CLint = (0.693 / t½) * (Incubation Volume / Cell Number) .[2]
Visualization of Experimental Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition Profiling
Expertise & Rationale: The cytochrome P450 (CYP) enzymes are responsible for the metabolism of over 70-80% of drugs in clinical use.[7] Co-administration of a drug that inhibits a specific CYP enzyme can decrease the metabolism of other drugs cleared by that same enzyme, leading to potentially toxic plasma concentrations. Therefore, the FDA requires evaluation of CYP inhibition potential for new chemical entities.[12] We screen against a panel of the most clinically relevant isoforms: CYP1A2, 2C9, 2C19, 2D6, and 3A4.
Protocol Overview (Fluorescence-Based Assay):
-
System Preparation: Recombinant human CYP enzymes, a fluorogenic probe substrate specific for each isozyme, and a NADPH-generating system are combined in a buffer solution in a 96-well plate.
-
Inhibitor Addition: Test compounds (A, B, and C) are added across a range of concentrations (e.g., 0.1 to 50 µM). A positive control inhibitor and a vehicle control (no inhibitor) are included.
-
Reaction Initiation: The reaction is initiated by adding the NADPH-generating system.
-
Signal Detection: The plate is incubated at 37°C, and the formation of the fluorescent metabolite from the probe substrate is monitored over time using a plate reader.
-
Data Analysis: The rate of fluorescence generation is calculated. The percent inhibition for each test compound concentration is determined relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated by fitting the data to a four-parameter logistic curve.
Visualization of CYP Inhibition Mechanism:
Caption: Competitive inhibition of a CYP450 enzyme.
In Vivo Pharmacokinetic Study in Rodents
Expertise & Rationale: While in vitro assays are predictive, an in vivo study is essential to understand the interplay of all ADME processes and to determine crucial parameters like oral bioavailability (F%).[1][4] The Sprague-Dawley rat is a commonly used model for initial PK studies due to its well-characterized physiology and handling practicalities. Both intravenous (IV) and oral (p.o.) administration are required to calculate absolute bioavailability.
Protocol Overview:
-
Animal Acclimation & Grouping: Male Sprague-Dawley rats are acclimated for at least one week. Animals are divided into groups for IV and oral administration for each compound. Typically, n=3-5 animals per group.
-
Dosing:
-
IV Group: The compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral Group: The compound is formulated as a suspension or solution and administered via oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 100-150 µL) are collected from a cannulated vessel or via sparse sampling at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[1] Samples are collected into tubes containing an anticoagulant (e.g., K₂-EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance, and Volume of Distribution). Oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .
Synthesis and Discussion of Hypothetical Results
Analyzing our hypothetical data reveals a classic structure-activity relationship challenge in drug discovery:
-
Compound A (Lead): Exhibits moderate metabolic clearance (t½ = 45 min) and reasonable bioavailability (35%). The two methoxy groups are likely primary sites for Phase I O-demethylation by CYP enzymes, followed by Phase II glucuronidation. This metabolic liability contributes to its relatively rapid clearance.
-
Compound B (Simplified): The removal of one methoxy group significantly improves metabolic stability (t½ = 95 min) and doubles the oral bioavailability (62%). This strongly suggests the C2-methoxy position in Compound A is a metabolic "hotspot." Compound B represents a clear improvement in pharmacokinetic properties.
-
Compound C (Modified): As predicted, replacing the methoxy groups with chloro atoms renders the compound highly stable to metabolism (t½ > 240 min). However, this modification dramatically increases lipophilicity, leading to extremely high plasma protein binding (99.2%) and poor oral bioavailability (15%). The high binding sequesters the drug in the plasma, and the poor absorption may be due to low aqueous solubility. Furthermore, Compound C shows signs of CYP2C9 and CYP3A4 inhibition, raising a flag for potential drug-drug interactions.
Conclusion
This comparative guide demonstrates a logical, multi-step process for evaluating the pharmacokinetic properties of a lead compound and its analogs. Based on our hypothetical data, Compound B (N-(4-methoxyphenyl)methanesulfonamide) emerges as the most promising candidate for further development. It strikes an effective balance, improving upon the metabolic instability of the lead compound (Compound A) without introducing the liabilities of high plasma protein binding, poor bioavailability, and CYP inhibition seen with Compound C.
The experimental workflows described herein represent a self-validating system, grounded in established scientific principles, that enables drug discovery teams to make data-driven decisions, efficiently triage compounds, and ultimately select candidates with a higher probability of clinical success.
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A Researcher's Guide to the Safe Handling and Disposal of N-(2,4-dimethoxyphenyl)methanesulfonamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-(2,4-dimethoxyphenyl)methanesulfonamide. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary knowledge to handle this chemical safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling laboratory chemicals.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3]
-
Harmful if Swallowed: Ingestion of similar compounds can be harmful.[3][4][5][6]
Given these potential hazards, a cautious approach is warranted. All personnel handling this compound must be thoroughly trained on these risks and the corresponding safety procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling N-(2,4-dimethoxyphenyl)methanesulfonamide. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Chloroprene, minimum 5 mil thickness).[7] Inspect gloves for any signs of degradation before use. | To prevent skin contact and potential irritation.[1][8] |
| Eye and Face Protection | Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing.[1] | To protect against accidental splashes and airborne particles that could cause serious eye damage.[2][9] |
| Body Protection | A full-length laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if dust generation is likely.[9][10] | To prevent inhalation of airborne particles that may cause respiratory tract irritation. The need for respiratory protection should be determined by a formal risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Weighing
-
Designated Area: All handling of N-(2,4-dimethoxyphenyl)methanesulfonamide solid should be conducted in a designated area, such as a certified chemical fume hood, to control for airborne particles.[11]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is readily available and in good condition.[8] The work area should be clean and uncluttered.
-
Weighing: When weighing the compound, use a draft shield to minimize the dispersal of powder.
-
Labeling: All containers holding the compound must be clearly and accurately labeled with the chemical name and any known hazards.
In-Experiment Use
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Spill Prevention: Use secondary containment for all containers holding solutions of the compound.
-
Heating: If heating is required, do so in a well-ventilated area and use appropriate equipment to prevent the release of vapors.
Post-Experiment and Storage
-
Decontamination: After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8][11]
-
Storage: Store N-(2,4-dimethoxyphenyl)methanesulfonamide in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: All solid waste contaminated with N-(2,4-dimethoxyphenyl)methanesulfonamide (e.g., weighing paper, contaminated gloves, and paper towels) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[12]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Container Management
-
All waste containers must be in good condition, compatible with the waste they contain, and kept tightly closed except when adding waste.[12][13]
-
Label all hazardous waste containers with "HAZARDOUS WASTE," the full chemical name of the contents, and the approximate concentration.[12]
Final Disposal
-
All chemical waste must be disposed of through your institution's hazardous waste management program.[13][14] Never dispose of chemical waste down the drain or in the regular trash.[15][16]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][14]
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of N-(2,4-dimethoxyphenyl)methanesulfonamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
